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  • Product: 4-Hydroxy-3-methoxybenzaldehyde oxime
  • CAS: 134283-49-1

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Foundational

4-Hydroxy-3-methoxybenzaldehyde oxime chemical structure and physical properties

An In-Depth Technical Guide to 4-Hydroxy-3-methoxybenzaldehyde oxime (Vanillin Oxime) This guide provides a comprehensive technical overview of 4-Hydroxy-3-methoxybenzaldehyde oxime, a significant derivative of vanillin....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Hydroxy-3-methoxybenzaldehyde oxime (Vanillin Oxime)

This guide provides a comprehensive technical overview of 4-Hydroxy-3-methoxybenzaldehyde oxime, a significant derivative of vanillin. We will delve into its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chapter 1: Chemical Identity and Structure

4-Hydroxy-3-methoxybenzaldehyde oxime, commonly known as vanillin oxime, is an organic compound synthesized from vanillin, the primary component of vanilla bean extract.[1][2] Its chemical identity is defined by the presence of an oxime functional group (-C=N-OH) attached to the aromatic ring of the parent vanillin molecule.[1][2]

Nomenclature and Identification
  • IUPAC Name: 4-(hydroxyiminomethyl)-2-methoxyphenol.[2] A stereoisomer-specific name is 4-[(E)-hydroxyiminomethyl]-2-methoxyphenol.[3]

  • Common Synonyms: Vanillin oxime, 3-methoxy-4-hydroxybenzaldehyde oxime, Benzaldehyde, 4-hydroxy-3-methoxy-, oxime.[1][4]

  • CAS Number: 2874-33-1 (for the general compound), 134283-49-1 (for the E-isomer).[2][3]

  • Molecular Formula: C₈H₉NO₃.[2][3][4]

  • Molecular Weight: 167.16 g/mol .[2][3][4]

Structural Elucidation

The structure of vanillin oxime features a benzene ring substituted with three key functional groups that dictate its chemical behavior and physical properties:

  • A hydroxyl group (-OH) at position 4.

  • A methoxy group (-OCH₃) at position 3.

  • An oxime functional group (-CH=N-OH) at position 1.[2]

The presence of the hydroxyl and oxime groups makes the molecule capable of hydrogen bonding, which influences its melting point and solubility. The aromatic ring provides a scaffold for various chemical modifications, making it a versatile synthetic intermediate.

Caption: 2D structure of 4-Hydroxy-3-methoxybenzaldehyde oxime.

Chapter 2: Physicochemical Properties

The physical and chemical properties of vanillin oxime are crucial for its handling, storage, and application in various chemical processes. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[1]
Melting Point 118 - 122 °C[4][5]
Boiling Point ~328 - 343 °C (estimated)[6][7]
Solubility Soluble in ethanol, ether; limited in water.[1]
Water Solubility 5868 mg/L at 25 °C (estimated)[7]
pKa 8.31 (weak base, estimated)[6]
Storage Conditions Store sealed in a dry place at 2-8 °C.[8]

The compound's crystalline nature and relatively high melting point are attributable to intermolecular hydrogen bonding facilitated by the hydroxyl and oxime groups. Its solubility profile—favoring organic solvents over water—is typical for phenolic compounds of its size.

Chapter 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 4-Hydroxy-3-methoxybenzaldehyde oxime.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the hydroxyl protons (-OH and =N-OH), and the aldehydic proton of the oxime group (-CH=N-).

    • ¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton, with characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbon of the oxime group (C=N).[3] Spectral data for related vanillin derivatives have been well-documented.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands that confirm the presence of its functional groups.[3]

    • A broad band corresponding to O-H stretching of the phenolic and oxime hydroxyl groups.

    • C-H stretching bands for the aromatic ring and methoxy group.

    • A C=N stretching band characteristic of the oxime group.

    • C-O stretching bands for the ether and phenol functionalities.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak corresponding to its molecular weight (167.16 g/mol ).[3] The fragmentation pattern can be predicted based on the structure, with initial cleavages occurring at the oxime and methoxy groups. Fragmentation data for the parent aldehyde is also available for comparison.[10][11]

Chapter 4: Synthesis and Purification

The most common and efficient method for synthesizing vanillin oxime is the reaction of vanillin with hydroxylamine.[2] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Reaction Reaction in Solvent (e.g., Water/Ethanol) under Reflux Vanillin->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., Sodium Acetate) Base->Reaction Cooling Cooling & Precipitation Reaction->Cooling Reaction Completion Filtration Filtration & Washing Cooling->Filtration Crystals Form Drying Drying Filtration->Drying Isolate Crystals Product Vanillin Oxime (Crystalline Solid) Drying->Product Purified Product

Caption: General workflow for the synthesis of Vanillin Oxime.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[12]

  • Reagent Preparation: In a suitable reaction flask (e.g., 250 mL round-bottom flask), dissolve sodium acetate trihydrate (1.1 equivalents) in distilled water.

  • Addition of Reactants: To the stirred solution, add hydroxylamine hydrochloride (1.05 equivalents), followed by vanillin (1.0 equivalent).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux. The vanillin will slowly dissolve as the reaction proceeds. Maintain reflux for approximately 1-2 hours.

  • Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

  • Isolation: Collect the resulting white crystals by vacuum filtration.

  • Purification: Wash the crystals on the filter with two portions of ice-cold water to remove any unreacted starting materials and salts.

  • Drying: Dry the purified crystals. The product can be air-dried or placed in a desiccator. A yield of approximately 85-90% can be expected.[12]

  • Validation: Confirm the identity and purity of the product by measuring its melting point, which should be within the range of 118-122 °C.[4][12]

Chapter 5: Applications and Research Landscape

Vanillin oxime is a valuable compound with applications spanning several scientific and industrial fields.

  • Synthetic Intermediate: It serves as a crucial precursor in organic synthesis.[2] Its oxime group can be readily reduced to an amine, providing a route to compounds like 4-hydroxy-3-methoxybenzylamine hydrochloride, a useful pharmaceutical intermediate.[13] The structure is also a scaffold for creating diverse derivatives, including Schiff bases and esters.[14]

  • Pharmacological and Biological Potential:

    • Antimicrobial and Antifungal Activity: Derivatives of vanillin oxime have been synthesized and evaluated for their biological activities. Esters of vanillin oxime, for instance, have demonstrated significant in vitro antifungal activity against various phytopathogenic fungi.[14] Related Schiff base derivatives have also been explored as potential antimicrobial agents against bacteria like Staphylococcus aureus.

    • Antioxidant Properties: As a phenolic compound, vanillin oxime is suggested to possess antioxidant properties, which are of interest in pharmaceutical and food science applications.[1]

    • Other Activities: The broader vanillin scaffold is a "privileged structure" in drug design, with derivatives showing anti-inflammatory and antisickling activities.[15]

  • Industrial Applications:

    • Flavor and Fragrance: Both vanillin oxime and its esters are noted for their potential use as flavoring agents and fragrances in the food and cosmetic industries.[1][14]

    • Coordination Chemistry: The oxime group can form stable complexes with various metal ions, making it useful in the field of coordination chemistry.[1]

    • Materials Science: It has been investigated as a component in the development of novel polymers and materials where its specific chemical structure can impart desired properties like improved stability.[16]

Chapter 6: Safety and Handling

While not classified as hazardous under US OSHA Hazard Communication Standard 2024, standard laboratory safety practices should be followed.[5] It is stable under normal conditions but should be kept away from strong oxidizing agents.[5] For long-term stability, it is recommended to store the compound in a sealed container in a dry, refrigerated environment (2-8 °C).[8]

Conclusion

4-Hydroxy-3-methoxybenzaldehyde oxime is a highly versatile and accessible derivative of the natural product vanillin. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its functional groups make it a valuable building block in organic synthesis and a subject of ongoing research. For drug development professionals and scientists, its utility as a scaffold for generating compounds with diverse biological activities presents significant opportunities for innovation.

References

  • PubChem. (C(E))-4-Hydroxy-3-methoxybenzaldehyde oxime | C8H9NO3 | CID 135431232. [Link]

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  • Scent.vn. (C(E))-4-Hydroxy-3-methoxybenzaldehyde oxime. [Link]

  • Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • YouTube. Testing my hydroxylamine | Synthesis of Vanillin oxime. [Link]

  • The Good Scents Company. vanillin oxime. [Link]

  • ResearchGate. Esters of Vanillin and Vanillal Oximes. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • Journal of Chemical Technology and Metallurgy. 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [Link]

  • mVOC 4.0. 4-hydroxy-3-methoxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

  • ResearchGate. Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [Link]

  • lookchem. Cas 2169-99-5,o-Vanillin oxime. [Link]

  • Pharmaffiliates. 4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime | CAS No : 93249-67-3. [Link]

  • Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • GC Chemicals. Vanillin | Allied Products. [Link]

  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • UNIMAS Institutional Repository. Synthesis of 4-hydroxy-3-methoxybenzaldehyde (Vanillin) Derivatives and Pharmacophore Modelling for Antimicrobial Agents Staphylococcus aureus (S.aureus). [Link]

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Exploratory

An In-depth Technical Guide to the Electronic Absorption Spectra of 4-Hydroxy-3-Methoxybenzaldehyde Oxime

This guide provides a comprehensive technical overview of the electronic absorption spectra of 4-hydroxy-3-methoxybenzaldehyde oxime, a molecule of significant interest in medicinal chemistry and materials science. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the electronic absorption spectra of 4-hydroxy-3-methoxybenzaldehyde oxime, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and in-depth spectral analysis.

Introduction: The Significance of 4-Hydroxy-3-Methoxybenzaldehyde Oxime

4-Hydroxy-3-methoxybenzaldehyde oxime, also known as vanillin oxime, is a derivative of vanillin, a widely used flavoring agent. The introduction of the oxime functional group (-C=N-OH) to the vanillin scaffold imparts a range of interesting chemical and biological properties.[1] Vanillin and its derivatives are known for their antioxidant, antimicrobial, and anti-inflammatory activities. The oxime moiety can further enhance these properties and introduce new functionalities, making vanillin oxime a promising candidate for various applications, including as a precursor for the synthesis of biologically active compounds and as a potential therapeutic agent itself.

The study of the electronic absorption spectra of 4-hydroxy-3-methoxybenzaldehyde oxime is crucial for several reasons. The ultraviolet-visible (UV-Vis) spectrum of a molecule provides a fingerprint of its electronic structure, revealing information about the energy levels of its electrons and the types of electronic transitions that can occur upon absorption of light. This information is fundamental for:

  • Structural Elucidation: Confirming the synthesis and purity of the compound.

  • Quantitative Analysis: Determining the concentration of the compound in various media using the Beer-Lambert law.

  • Understanding Reactivity: Gaining insights into the molecule's electronic properties, which govern its chemical reactivity.

  • Probing Environmental Effects: Studying how the molecule interacts with its environment, such as different solvents or changes in pH.

  • Predicting Photochemical Behavior: Understanding how the molecule will respond to light, which is essential for applications in photochemistry and for assessing its stability.

This guide will delve into the theoretical underpinnings of electronic absorption, provide a detailed experimental workflow for acquiring high-quality spectra, and analyze the spectral features of 4-hydroxy-3-methoxybenzaldehyde oxime, with a particular focus on the effects of solvent polarity and pH.

Theoretical Principles of Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is based on the principle that molecules can absorb photons of light, causing an electron to be promoted from a lower energy molecular orbital to a higher energy one. The energy of the absorbed photon corresponds to the energy difference between these orbitals.

Electronic Transitions

In organic molecules like 4-hydroxy-3-methoxybenzaldehyde oxime, the primary electronic transitions observed in the UV-Vis region are:

  • π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and are characteristic of molecules with conjugated systems, such as the aromatic ring and the C=N double bond in vanillin oxime. These transitions usually result in strong absorption bands.

  • n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands compared to π → π* transitions.

The specific wavelengths (λmax) at which these absorptions occur are determined by the energy gap between the molecular orbitals involved. This energy gap is influenced by the molecule's structure and its interaction with the surrounding environment.

The Beer-Lambert Law

The relationship between the absorbance of a solution and the concentration of the absorbing species is described by the Beer-Lambert Law.[2][3][4][5] This fundamental law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte and the path length (l) of the light beam through the solution.

A = εcl

where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).

  • c is the concentration of the absorbing species (units: mol L⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

This law forms the basis for the quantitative analysis of 4-hydroxy-3-methoxybenzaldehyde oxime using UV-Vis spectroscopy.[2][3][4][5]

Experimental Methodology

The acquisition of high-quality electronic absorption spectra requires careful attention to experimental detail. This section outlines a robust protocol for the synthesis of vanillin oxime and its subsequent spectral analysis.

Synthesis of 4-Hydroxy-3-Methoxybenzaldehyde Oxime

A common and effective method for the synthesis of vanillin oxime involves the reaction of vanillin with hydroxylamine hydrochloride in the presence of a base.[6]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve sodium acetate trihydrate in distilled water in a round-bottom flask.[6]

  • Add hydroxylamine hydrochloride to the solution and stir until dissolved.[6]

  • Add vanillin to the flask.[6]

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring for approximately one hour.[6]

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystalline product by vacuum filtration and wash with ice-cold distilled water.[6]

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to obtain pure 4-hydroxy-3-methoxybenzaldehyde oxime.

  • Dry the purified crystals under vacuum and determine the melting point to confirm purity. The literature melting point is in the range of 120-122 °C.[6]

UV-Vis Spectroscopic Analysis

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

  • Quartz cuvettes with a 1 cm path length.

Protocol:

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which the analyte is readily soluble. Common solvents for this type of analysis include ethanol, methanol, acetonitrile, and water.

  • Preparation of Stock Solution: Accurately weigh a small amount of purified 4-hydroxy-3-methoxybenzaldehyde oxime and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions of different concentrations. This is necessary for constructing a calibration curve and ensuring that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.

  • Spectral Acquisition: Record the absorption spectrum of each working solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, construct a calibration curve by plotting absorbance at λmax versus concentration. The linearity of this plot validates the adherence to the Beer-Lambert law.

Diagram of the Experimental Workflow for UV-Vis Analysis:

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing synthesis Synthesis of Vanillin Oxime purification Purification (Recrystallization) synthesis->purification stock Prepare Stock Solution (Known Concentration) purification->stock dilutions Prepare Serial Dilutions stock->dilutions measure Measure Absorbance of Each Dilution dilutions->measure blank Run Solvent Blank blank->measure spectrum Record Full Spectrum (200-400 nm) measure->spectrum lambda_max Identify λmax spectrum->lambda_max calibration Construct Calibration Curve (Abs vs. Conc.) lambda_max->calibration analysis Quantitative Analysis calibration->analysis

Caption: Workflow for the UV-Vis spectroscopic analysis of 4-hydroxy-3-methoxybenzaldehyde oxime.

Analysis of the Electronic Absorption Spectrum

The electronic absorption spectrum of 4-hydroxy-3-methoxybenzaldehyde oxime is characterized by intense absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions within the molecule. The exact position and intensity of these bands are sensitive to the molecular environment.

Effect of Solvent Polarity (Solvatochromism)

Solvatochromism refers to the change in the position, intensity, and shape of a substance's absorption bands when the polarity of the solvent is changed.[7][8][9] This phenomenon provides valuable insights into the nature of the electronic transitions and the solute-solvent interactions.

  • π → π* Transitions: For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift (a shift to longer wavelengths). This is because the excited state (π*) is typically more polar than the ground state (π), and thus it is stabilized to a greater extent by polar solvents.

  • n → π* Transitions: For n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift (a shift to shorter wavelengths). This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition.

Table 1: Expected Solvatochromic Shifts for 4-Hydroxy-3-Methoxybenzaldehyde Oxime

SolventPolarity IndexExpected λmax (π → π)Expected λmax (n → π)
n-Hexane0.1Longer λShorter λ
Dichloromethane3.1Intermediate λIntermediate λ
Ethanol4.3Shorter λLonger λ
Water10.2Shorter λLonger λ

Note: The specific λmax values for 4-hydroxy-3-methoxybenzaldehyde oxime in various solvents are not extensively reported in the literature. The trends in this table are based on the general principles of solvatochromism for similar phenolic and oxime-containing compounds.

Effect of pH

The electronic absorption spectrum of 4-hydroxy-3-methoxybenzaldehyde oxime is highly sensitive to changes in pH due to the presence of two acidic protons: the phenolic hydroxyl group and the oxime hydroxyl group. Deprotonation of these groups alters the electronic structure of the molecule, leading to significant shifts in the absorption maxima.

Diagram of pH-Dependent Equilibria:

G Neutral Neutral Form (pH < pKa1) Phenoxide Phenoxide Anion (pKa1 < pH < pKa2) Neutral->Phenoxide + H+ Dianion Dianion (pH > pKa2) Phenoxide->Dianion + H+

Caption: Acid-base equilibria of 4-hydroxy-3-methoxybenzaldehyde oxime.

At low pH, the molecule exists in its neutral form. As the pH increases, the more acidic phenolic proton is lost to form the phenoxide anion. This results in a bathochromic shift in the absorption spectrum. The formation of the phenoxide ion extends the conjugation of the π-system, which lowers the energy of the π → π* transition.[10]

At even higher pH, the oxime proton can be removed to form a dianion. This would likely lead to a further bathochromic shift. The absorption spectra of oximes at neutral pH typically show absorption in the range of 280-305 nm, while the deprotonated oximate anions absorb at higher wavelengths, in the range of 330-360 nm.[11]

By monitoring the changes in the absorption spectrum as a function of pH, it is possible to determine the pKa values of the phenolic and oxime hydroxyl groups. This is typically done by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

Theoretical Calculations

Computational chemistry provides a powerful tool for understanding the electronic structure and spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate their UV-Vis spectra.[12][13][14][15]

TD-DFT calculations on 4-hydroxy-3-methoxybenzaldehyde oxime can:

  • Predict the λmax values for the different electronic transitions.

  • Help to assign the observed absorption bands to specific transitions (e.g., π → π* or n → π*).

  • Visualize the molecular orbitals involved in the transitions, providing a deeper understanding of the electronic rearrangements that occur upon photoexcitation.

  • Model the effects of solvent and pH on the electronic spectrum.

For accurate results, it is important to choose an appropriate functional and basis set for the calculations. The polarized continuum model (PCM) can be used to account for the effect of the solvent.[12]

Applications in Research and Development

The understanding of the electronic absorption spectra of 4-hydroxy-3-methoxybenzaldehyde oxime has several practical applications:

  • Drug Discovery: The UV-Vis spectrum can be used to study the binding of the molecule to biological targets, such as proteins or DNA. Changes in the spectrum upon binding can provide information about the binding mode and affinity.

  • Quality Control: UV-Vis spectroscopy is a simple and rapid method for the quality control of raw materials and finished products containing vanillin oxime.

  • Antioxidant Studies: The antioxidant activity of phenolic compounds is related to their ability to donate a hydrogen atom. The electronic properties, as revealed by the UV-Vis spectrum, can provide insights into this activity.

  • Development of Sensors: The sensitivity of the spectrum to the environment (solvent, pH, metal ions) suggests that vanillin oxime and its derivatives could be developed as colorimetric sensors.

Conclusion

This technical guide has provided a comprehensive overview of the electronic absorption spectra of 4-hydroxy-3-methoxybenzaldehyde oxime. A thorough understanding of its spectral properties is essential for its application in various scientific and industrial fields. By combining experimental measurements with theoretical calculations, researchers can gain deep insights into the electronic structure, reactivity, and interactions of this versatile molecule. Further research to obtain more specific experimental data on the solvatochromism of vanillin oxime would be beneficial for a more complete understanding of its behavior in different chemical environments.

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Sources

Foundational

An In-depth Technical Guide to the Hydrogen Bonding Network in 4-Hydroxy-3-Methoxybenzaldehyde Oxime Crystals

For: Researchers, scientists, and drug development professionals. Abstract The intricate dance of molecules in the solid state is orchestrated by a symphony of intermolecular forces, with hydrogen bonding playing the lea...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The intricate dance of molecules in the solid state is orchestrated by a symphony of intermolecular forces, with hydrogen bonding playing the lead role. The precise arrangement of these bonds dictates the crystal packing, which in turn governs critical physicochemical properties such as solubility, stability, and bioavailability – all paramount in the field of drug development. This technical guide provides a comprehensive exploration of the hydrogen bonding network within the crystalline structure of 4-hydroxy-3-methoxybenzaldehyde oxime, a vanillin derivative of significant interest. We will delve into the crystallographic intricacies, elucidate the hydrogen bonding motifs through experimental and computational lenses, and provide a framework for understanding how these non-covalent interactions define the material's properties.

Introduction: The Supramolecular Architecture of Pharmaceutical Solids

In the realm of pharmaceutical sciences, the active pharmaceutical ingredient (API) in its solid form is not merely a collection of individual molecules. It is a highly organized, three-dimensional lattice held together by a network of non-covalent interactions. Among these, hydrogen bonds are the most significant due to their directionality and strength.[1] The ability to predict and control hydrogen bonding patterns is a cornerstone of crystal engineering, enabling the design of crystalline solids with tailored properties.[1]

4-Hydroxy-3-methoxybenzaldehyde oxime, also known as vanillin oxime, serves as an excellent model system for studying these interactions. Derived from vanillin, a widely used flavoring agent, its molecular structure features multiple hydrogen bond donors (-OH) and acceptors (=N-OH, -O-CH₃), predisposing it to form a rich and complex hydrogen bonding network.[2][3] Understanding this network is not just an academic exercise; it provides critical insights into the material's behavior and potential applications as a precursor in organic synthesis.[4][5]

This guide will provide a detailed examination of the vanillin oxime crystal structure, with a particular focus on the work of Ehrmann, Baudis, and Stöger, who have provided a detailed crystallographic analysis of its high- and low-temperature phases.[3][6][7]

Elucidating the Crystal Structure: A Multi-faceted Approach

To fully comprehend the hydrogen bonding network, we must first establish the precise locations of each atom in the crystal lattice. This is primarily achieved through single-crystal X-ray diffraction, a powerful technique that provides a detailed three-dimensional map of electron density.

Experimental Workflow: From Crystal to Structure

The journey from a crystalline powder to a fully realized hydrogen bonding network follows a well-defined experimental and computational path. The causality behind each step is crucial for obtaining a reliable and accurate structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of Vanillin Oxime crystallization Slow Evaporation Crystallization synthesis->crystallization Obtain single crystals data_collection Single-Crystal XRD Data Collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution Obtain electron density map refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Assign atomic positions h_bond_analysis Hydrogen Bond Analysis refinement->h_bond_analysis Finalized CIF visualization Visualization & Reporting h_bond_analysis->visualization

Figure 1: A generalized workflow for the determination of a crystal structure and its hydrogen bonding network.

Step-by-Step Methodology: Single-Crystal X-ray Diffraction

  • Synthesis and Crystallization: 4-hydroxy-3-methoxybenzaldehyde oxime is synthesized by reacting vanillin with hydroxylamine hydrochloride.[5][8] High-quality single crystals suitable for X-ray diffraction are then grown, typically by slow evaporation from a suitable solvent like methanol.

  • Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. Phase information is then determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Analysis: The final refined structure, usually in the form of a Crystallographic Information File (CIF), is then analyzed to determine intermolecular interactions, including the geometry of the hydrogen bonds (donor-acceptor distances and angles).

The Crystal Structure of 4-Hydroxy-3-Methoxybenzaldehyde Oxime

A pivotal study by Ehrmann, Baudis, and Stöger revealed that vanillin oxime undergoes a phase transition at approximately 190 K.[6] This means the crystal structure, and consequently the hydrogen bonding network, is different at high and low temperatures.

  • High-Temperature (HT) Phase: Above 190 K, vanillin oxime crystallizes in the monoclinic space group P2₁/a.[6] In this phase, there is one molecule in the asymmetric unit.

  • Low-Temperature (LT) Phase: Below 190 K, the crystal undergoes a transition to a threefold superstructure in the triclinic space group P1̅, with six molecules in the asymmetric unit.[6]

This temperature-dependent behavior highlights the dynamic nature of crystal packing and the subtle energetic balances that govern it.

Table 1: Crystallographic Data for 4-Hydroxy-3-Methoxybenzaldehyde Oxime

ParameterHigh-Temperature (HT) PhaseLow-Temperature (LT) Phase
Formula C₈H₉NO₃C₈H₉NO₃
Crystal System MonoclinicTriclinic
Space Group P2₁/aP1̅
Z' 16
a (Å) 6.3704(Varies with superstructure)
b (Å) 16.6534(Varies with superstructure)
c (Å) 7.5759(Varies with superstructure)
α (°) 90(Varies with superstructure)
β (°) 93.9516(Varies with superstructure)
γ (°) 90(Varies with superstructure)

Data sourced from Ehrmann et al. (2019) and PubChem.[2][6]

The Hydrogen Bonding Network: Motifs and Connectivity

The functional groups of vanillin oxime—the phenolic hydroxyl, the oxime hydroxyl, and the methoxy group—all participate in a complex network of intermolecular hydrogen bonds. The oxime group is a particularly interesting moiety as it can act as both a hydrogen bond donor (via the -OH) and an acceptor (via the nitrogen atom).[9][10]

Key Hydrogen Bonding Motifs

In the crystal structure of vanillin oxime, several recurring hydrogen bonding motifs are observed. These motifs, or "supramolecular synthons," are reliable patterns of association between functional groups.[1]

h_bond_motifs cluster_dimer Oxime-Oxime Dimer cluster_catemer Phenol-Oxime Catemer mol1 Molecule A R-C=N-O-H mol2 Molecule B H-O-N=C-R mol1:e->mol2:w O-H···N mol2:e->mol1:w N···H-O mol3 Molecule C Ar-O-H mol4 Molecule D H-O-N=C-R mol3:e->mol4:w O-H···N mol5 Molecule E Ar-O-H mol4:e->mol5:w O-H···O

Figure 2: Common hydrogen bonding motifs involving oxime and hydroxyl groups.

In the high-temperature phase of vanillin oxime, the primary interaction is a head-to-tail chain formed by a hydrogen bond between the phenolic hydroxyl group of one molecule and the oxime nitrogen of a neighboring molecule. Additionally, the oxime hydroxyl group of one molecule donates a hydrogen bond to the phenolic oxygen of another molecule, creating a secondary chain. These interactions link the molecules into a three-dimensional network. The methoxy group does not participate in strong hydrogen bonding but influences the overall packing.

The low-temperature phase, with its six independent molecules, exhibits a more complex and varied hydrogen bonding network, though the fundamental donor-acceptor pairings remain similar. The subtle shifts in molecular orientation and packing lead to a range of hydrogen bond distances and angles.

Table 2: Representative Hydrogen Bond Geometries in Vanillin Oxime (HT Phase)

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O(phenolic)-HHN(oxime)~0.84~1.95~2.78~170
O(oxime)-HHO(phenolic)~0.84~1.90~2.73~175

(Note: These are typical values; precise distances and angles can be obtained from the crystallographic data provided by Ehrmann et al., 2019)

Spectroscopic and Computational Corroboration

While X-ray diffraction provides the definitive map of the crystal structure, other techniques can corroborate and provide further insight into the nature of the hydrogen bonds.

Vibrational Spectroscopy (FTIR & Raman)

Hydrogen bonding significantly influences the vibrational frequencies of the participating functional groups. In the case of vanillin oxime, the O-H stretching vibrations of both the phenolic and oxime hydroxyl groups are of particular interest.

  • In the absence of hydrogen bonding , O-H stretching frequencies are typically observed in the range of 3590-3650 cm⁻¹.

  • In the presence of hydrogen bonding , these bands shift to lower frequencies (typically 3200-3550 cm⁻¹) and become broader and more intense.

By comparing the experimental FTIR and Raman spectra of vanillin oxime with those of a non-hydrogen-bonded reference or with computational predictions, the extent and strength of the hydrogen bonding can be inferred.[1][11][12]

Computational Modeling: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the energetics and electronic nature of hydrogen bonds.[13][14][15]

Protocol for DFT Analysis of Hydrogen Bonding

  • Model Building: A cluster of molecules is extracted from the experimentally determined crystal structure. This allows for the explicit treatment of intermolecular interactions.

  • Geometry Optimization: The positions of the atoms in the cluster are optimized to find the minimum energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[1]

  • Vibrational Frequency Calculation: The vibrational frequencies are calculated for the optimized structure. This allows for direct comparison with experimental FTIR and Raman data.

  • Analysis of Intermolecular Interactions: Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of the hydrogen bonds by examining the delocalization of electron density from the acceptor's lone pair to the donor's anti-bonding orbital.

DFT calculations can confirm the stability of the observed hydrogen bonding motifs and provide a deeper understanding of the electronic contributions to these interactions.

Conclusion and Implications for Drug Development

The solid-state structure of 4-hydroxy-3-methoxybenzaldehyde oxime is a testament to the power of hydrogen bonding in directing molecular assembly. The intricate network of O-H···N and O-H···O interactions, elucidated through single-crystal X-ray diffraction and supported by spectroscopic and computational methods, defines its crystalline architecture. The existence of a temperature-dependent phase transition further underscores the delicate balance of forces at play.

For drug development professionals, this detailed understanding is of profound importance. The principles governing the hydrogen bonding in vanillin oxime are transferable to more complex APIs. By mastering the analysis of these networks, scientists can:

  • Predict and control polymorphism: Different hydrogen bonding arrangements can lead to different crystal forms (polymorphs) with varying properties.

  • Enhance solubility and dissolution rates: By designing co-crystals or salts that disrupt or modify the hydrogen bonding network, the solubility of poorly soluble drugs can be improved.

  • Improve stability: A robust hydrogen bonding network can enhance the physical and chemical stability of a drug substance.

The methodologies and principles outlined in this guide provide a robust framework for the comprehensive characterization of hydrogen bonding in pharmaceutical solids, ultimately enabling the rational design of better and more effective medicines.

References

  • Ehrmann, K., Baudis, S., & Stöger, B. (2019). From space group to space groupoid: the partial symmetry of low-temperature E-vanillyl oxime. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 733-741. [Link]

  • PubChem. (C(E))-4-Hydroxy-3-methoxybenzaldehyde oxime. National Center for Biotechnology Information. [Link]

  • Bruton, E. A., et al. (2003). Hydrogen bond patterns in aromatic and aliphatic dioximes. New Journal of Chemistry, 27(7), 1084-1094. [Link]

  • Glasp. (2016). Making Vanillin Oxime (Capsaicin precursor). [Link]

  • Low, J. N., et al. (2009). Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO). Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 8), o427–o432. [Link]

  • SciSpace. (2012). Structural Chemistry of Oximes. [Link]

  • Royal Society of Chemistry. (2003). Hydrogen bond patterns in aromatic and aliphatic dioximes. New Journal of Chemistry. [Link]

  • Singh, B., et al. (2012). Synthesis, antifungal activity and structure-activity relationships of vanillin oxime-N-O-alkanoates. Pest Management Science, 68(12), 1634-1640. [Link]

  • IUCr Journals. (2019). Supporting information for: From space group to space groupoid: the partial symmetry of low-temperature E-vanillyl-oxime. [Link]

  • ResearchGate. (2019). (PDF) From space group to space groupoid: the partial symmetry of low-temperature E-vanillyl oxime. [Link]

  • SpringerLink. (2021). A unique approach for functionalization of cotton substrate with sustainable bio-based vanillin for multifunctional effects. Cellulose, 28, 9595-9611. [Link]

  • Repositório Institucional da Universidade Federal de Sergipe. (2015). data reports. [Link]

  • IOSR Journals. (2026). Computational Analysis And An Excited-State Intramolecular Hydrogen Atom Transfer Investigation On Ortho-Vanillin. IOSR Journal of Applied Physics, 18(1), 52-59. [Link]

  • ChemRxiv. (2023). IR of Vanillin: A classic study with a twist. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds. Journal of Molecular Structure, 1286, 135534. [Link]

  • National Institute of Standards and Technology. (2025). 4-hydroxy-3,5-methoxybenzaldehyde O-pentafluorophenylmethyl-oxime. NIST Chemistry WebBook. [Link]

  • PubMed. (2012). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 354-368. [Link]

  • Royal Society of Chemistry. (2018). A novel o-vanillin Fe(iii) complex catalytically active in C–H oxidation: exploring the magnetic exchange interactions and spectroscopic properties with different DFT functionals. Dalton Transactions, 47(32), 11047-11059. [Link]

  • ResearchGate. (2013). (PDF) Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • ChemRxiv. (2023). IR of Vanillin: A classic study with a twist. [Link]

  • ResearchGate. (2012). Vanillin and isovanillin: Comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. [Link]

  • ResearchGate. (2024). Exploring the hydrogen-bonded interactions of vanillic acid with atmospheric bases: a DFT study. [Link]

Sources

Exploratory

Molecular Docking and Mechanistic Profiling of 4-Hydroxy-3-Methoxybenzaldehyde Oxime: A Technical Guide

Executive Summary and Chemical Causality The rational design of targeted therapeutics often relies on the modification of naturally occurring scaffolds to enhance binding affinity and pharmacokinetic properties. 4-Hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Causality

The rational design of targeted therapeutics often relies on the modification of naturally occurring scaffolds to enhance binding affinity and pharmacokinetic properties. 4-Hydroxy-3-methoxybenzaldehyde oxime (commonly known as vanillin oxime) represents a prime example of this paradigm[1]. Derived from vanillin, the substitution of the C-1 aldehyde group with an oxime functional group (-C=N-OH) fundamentally alters the molecule's electronic topology and steric profile.

From a structural biology perspective, the causality behind this modification is clear: the oxime moiety introduces a dual hydrogen-bond donor/acceptor system that is highly polarizable. This allows the compound to anchor more effectively within the hydrophilic pockets of target proteins, such as kinases and proteases, compared to the native aldehyde[2]. Furthermore, the oxime nitrogen acts as a nucleophile, enabling unique interactions with electrophilic residues in the active sites of target enzymes[1]. This guide synthesizes recent molecular docking studies and in vitro validations to map the multi-target pharmacological profile of vanillin oxime.

Molecular Targets and Docking Profiles

Vanillin oxime exhibits a polypharmacological profile, interacting with several distinct cellular pathways. Molecular docking studies, corroborated by in vitro and in vivo assays, have identified three primary axes of activity:

Apoptotic Pathways: Caspase-3 and the JNK/ERK-CHOP Axis

In non-small cell lung cancer (NSCLC) models (A549 and NCI-H2170 cells), vanillin oxime acts as a potent pro-apoptotic agent. It triggers apoptosis via the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) mediated pathway[3].

  • Mechanistic Action: The compound induces the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular-signal-regulated kinase (ERK). This kinase activation upregulates the CEBP homologous protein (CHOP) and Death Receptors 4 and 5 (DR4/DR5)[4].

  • Docking Insights: In silico modeling demonstrates that vanillin oxime forms highly stable complexes within the active site of Caspase-3. The oxime hydroxyl group engages in critical hydrogen bonding with the catalytic dyad (typically His121 and Cys163 in Caspase-3), stabilizing the enzyme in its active conformation and facilitating the execution phase of apoptosis[5].

PI3K/Akt Pathway Inhibition

Metastasis and angiogenesis are heavily dependent on the phosphoinositide 3-kinase (PI3K) signaling cascade.

  • Mechanistic Action: Vanillin oxime selectively inhibits the phosphorylation of Akt (a downstream effector of PI3K) without altering the autophosphorylation of Met or Erk in hepatocyte growth factor (HGF)-induced signaling[2].

  • Docking Insights: The oxime derivative fits precisely into the ATP-binding cleft of the PI3K catalytic subunit. The methoxy and phenolic hydroxyl groups of the vanillin scaffold interact with the hinge region of the kinase, while the oxime group extends into the affinity pocket, displacing water molecules and locking the kinase in an inactive state[6].

TRP Channel Modulation and Off-Target Interactions

Vanillin derivatives share structural homology with capsaicin, a known agonist of Transient Receptor Potential (TRP) channels.

  • Mechanistic Action: Vanillin oxime interacts with TRPA1 and TRPV1 receptors, exhibiting significant analgesic and anti-inflammatory activities in chemically induced pain models[7].

  • Carrier Protein & DNA Binding: Docking simulations further reveal that vanillin oxime binds moderately to strongly to Bovine Serum Albumin (BSA), preferentially occupying subdomain IIA (Site I). Additionally, it interacts with circulating tumor DNA (ct-DNA) by intercalating into the minor groove, a property that enhances its cytotoxic profile against highly proliferative cells[5].

Quantitative Data Summary

The following table synthesizes the binding targets, observed cellular effects, and key interacting domains of vanillin oxime based on recent docking and in vitro studies.

Target Protein / EntityPrimary Cellular EffectKey Binding Domain / Interaction SitePathway / Mechanism
Caspase-3 Apoptosis ExecutionCatalytic Dyad (Hydrogen bonding via oxime)TRAIL / JNK / ERK-CHOP[3]
PI3K (Akt upstream) Anti-angiogenesis / Anti-metastasisATP-binding cleft (Hinge region)HGF-induced Akt inhibition[2]
TRPV1 / TRPA1 Analgesia / Anti-inflammationTransmembrane domain pocketsIon channel modulation[7]
Bovine Serum Albumin Pharmacokinetic TransportSubdomain IIA (Site I)Systemic distribution[5]
ct-DNA CytotoxicityMinor GrooveStructural intercalation[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes internal quality control (QC) checkpoints to verify causality and prevent false positives.

Protocol A: Synthesis and Validation of Vanillin Oxime

Rationale: To generate high-purity ligand for downstream docking and in vitro assays.

  • Reaction Setup: Dissolve 1.0 equivalent of vanillin in distilled water/ethanol. Add 1.2 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate trihydrate (to act as a buffer and base)[8].

  • Reflux: Stir the mixture at 80°C for 2 hours. The nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbon forms a tetrahedral intermediate, which dehydrates to form the oxime[1].

  • Isolation: Cool the mixture to room temperature. Filter the resulting solid precipitate under a vacuum and wash with cold, distilled water.

  • Self-Validation (QC): Perform 1 H-NMR spectroscopy. The synthesis is validated only if the characteristic aldehyde proton peak (~9.8 ppm) completely disappears, replaced by a broad doublet at 7.71–7.75 ppm corresponding to the oxime proton (-N-OH)[8].

Protocol B: In Silico Molecular Docking Workflow

Rationale: To predict binding affinities and map residue-level interactions.

  • Ligand Preparation: Construct the 3D structure of vanillin oxime. Apply a force field (e.g., OPLS3) to perform energy minimization. QC Check: Ensure the oxime group is evaluated in both E and Z isomeric forms, as steric hindrance dictates binding preference.

  • Protein Preparation: Retrieve target crystal structures (e.g., Caspase-3 or PI3K) from the Protein Data Bank. Remove co-crystallized water molecules beyond 5Å of the active site, add polar hydrogens, and assign partial charges.

  • Grid Generation: Define the receptor grid box centered on the known active site (e.g., the ATP-binding pocket for PI3K).

  • Docking Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide.

  • Self-Validation (QC): Re-dock the native co-crystallized ligand (e.g., Wortmannin for PI3K)[2]. The protocol is validated if the Root Mean Square Deviation (RMSD) between the docked native ligand and its crystal conformation is < 2.0 Å.

Protocol C: In Vitro Apoptosis Assay (Flow Cytometry)

Rationale: To biologically validate the docking predictions regarding Caspase-3 activation.

  • Cell Culture: Culture A549 lung cancer cells in RPMI medium.

  • Treatment: Expose cells to vanillin oxime at varying concentrations (e.g., 12.5 µM and 15 µM) for 48 hours[3]. Include a vehicle control (DMSO < 0.1%).

  • Staining: Harvest cells and stain with Annexin V-FITC (binds phosphatidylserine on apoptotic cells) and Propidium Iodide (PI, marks dead cells).

  • Analysis: Analyze via flow cytometry.

  • Self-Validation (QC): Run a parallel Western Blot for pro-Caspase-3 and cleaved Caspase-3. The flow cytometry data is validated if there is a corresponding dose-dependent increase in the cleaved (active) Caspase-3 band[4].

Mechanistic Visualizations

The following diagrams map the logical relationships and workflows discussed in this guide.

G VO Vanillin Oxime Kinases p-JNK / p-ERK Activation VO->Kinases AntiApoptotic Bcl-2 / Survivin Suppression VO->AntiApoptotic Inhibits Transcription CHOP mRNA Expression Kinases->Transcription Receptors DR4 / DR5 Upregulation ProApoptotic Bax Elevation Receptors->ProApoptotic Transcription->Receptors Caspases Caspase-3 & -9 Activation ProApoptotic->Caspases AntiApoptotic->Caspases Apoptosis Cancer Cell Apoptosis Caspases->Apoptosis

Caption: JNK/ERK-CHOP signaling cascade and Caspase activation induced by Vanillin Oxime.

Workflow LigPrep Ligand Preparation (Energy Minimization & Isomer Check) Docking Molecular Docking (AutoDock Vina/Glide) LigPrep->Docking ProtPrep Protein Preparation (Target PDB Retrieval & Cleanup) Grid Grid Box Generation (Active Site Definition) ProtPrep->Grid Grid->Docking Analysis Interaction Analysis (H-bonds, Hydrophobic, RMSD QC) Docking->Analysis

Caption: Standardized, self-validating in silico molecular docking workflow.

Conclusion

The transformation of vanillin into 4-hydroxy-3-methoxybenzaldehyde oxime yields a highly versatile pharmacophore. By introducing an oxime group, researchers unlock a molecule capable of multi-target engagement—ranging from the allosteric modulation of TRP channels to the direct inhibition of PI3K and the activation of Caspase-driven apoptosis via the JNK/ERK-CHOP pathway. Rigorous molecular docking, paired with self-validating in vitro protocols, remains the gold standard for translating these structural modifications into viable preclinical candidates.

References

  • EvitaChem. "Buy 4-Hydroxy-3-methoxybenzaldehyde oxime (EVT-1785726) | 2874-33-1 - EvitaChem: Scientific Uses." EvitaChem.
  • Shen, J., & Su, Z. (2021). "Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway." The Korean Journal of Physiology & Pharmacology, 25(4), 273-280.
  • Lirdprapamongkol, K., et al. (2009). "Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo." Journal of Agricultural and Food Chemistry, 57(8), 3055–3063.
  • ResearchGate. "Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives." Khimiko-Farmatsevticheskii Zhurnal, 53(7), 49–53.
  • ACS Publications. "1,2,3-Triazole Tethered Hybrid Capsaicinoids as Antiproliferative Agents Active against Lung Cancer Cells (A549)." ACS Omega.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Characterization, and Coordination Chemistry of 4-Hydroxy-3-methoxybenzaldehyde Oxime Polymers

Rationale and Structural Significance 4-Hydroxy-3-methoxybenzaldehyde oxime (commonly referred to as vanillin oxime) is a highly versatile multidentate ligand extensively utilized in the design of coordination polymers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Structural Significance

4-Hydroxy-3-methoxybenzaldehyde oxime (commonly referred to as vanillin oxime) is a highly versatile multidentate ligand extensively utilized in the design of coordination polymers, mixed-valence clusters, and advanced magnetic materials[1]. The ligand features three distinct coordination sites: a phenolic hydroxyl group, a methoxy group, and an oxime moiety (-C=N-OH)[2].

This unique structural triad allows the molecule to act as a terminal, bidentate, or bridging ligand depending on the degree of deprotonation and the specific metal center involved. By manipulating the synthetic environment—specifically solvent polarity and basicity—researchers can direct the self-assembly of discrete mononuclear complexes into multidimensional coordination polymers, such as highly frustrated Cu₁₈ folded-sheet motifs or extended 1D chains[3][4].

Mechanistic Principles of Self-Assembly

The formation of extended coordination polymers relies heavily on the controlled deprotonation of the ligand and the exploitation of its bridging capabilities.

  • Role of the Base in Ligand Synthesis: During the initial synthesis from vanillin, hydroxylamine hydrochloride is used as the nitrogen source. Because the hydrochloride salt is stable but non-nucleophilic, a mild base (such as sodium acetate or sodium hydroxide) is required to neutralize the HCl, liberating free hydroxylamine. This allows the nucleophilic nitrogen to attack the electrophilic carbonyl carbon of vanillin, leading to condensation and oxime formation[5].

  • Metal Complexation and Bridging Causality: In the presence of transition metals (e.g., Cu²⁺, Co²⁺, Ni²⁺), the oxime nitrogen and phenolic oxygen typically form a stable chelate ring[6]. To construct multidimensional coordination polymers, an external base (like sodium methoxide) is often introduced. Deprotonation of the oxime hydroxyl (-N-O⁻) and the phenolic hydroxyl generates highly nucleophilic oxygen centers that bridge multiple metal ions, facilitating the self-assembly of complex architectures[3].

  • Redox-Driven Assembly: Cobalt(II) is easily oxidized to Cobalt(III) in the presence of strong O,N-donor ligands like oximes under aerial conditions. This spontaneous oxidation drives the formation of diamagnetic Co(III) complexes or complex mixed-valence Co(II)/Co(III) clusters.

Experimental Protocols

Protocol 3.1: High-Yield Synthesis of 4-Hydroxy-3-methoxybenzaldehyde Oxime

Self-validating system: The conversion of the aldehyde to the oxime is confirmed by the disappearance of the sharp aldehyde C=O stretch at ~1680 cm⁻¹ and the appearance of the azomethine C=N stretch at ~1625 cm⁻¹.

  • Preparation: Dissolve 10.0 mmol of vanillin (4-hydroxy-3-methoxybenzaldehyde) in 25 mL of ethanol.

  • Reagent Addition: In a separate flask, dissolve 11.0 mmol of hydroxylamine hydrochloride and 11.0 mmol of sodium acetate trihydrate in 15 mL of distilled water[5].

  • Condensation: Add the aqueous buffer solution dropwise to the ethanolic vanillin solution under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 1–2 hours. Causality: Elevated temperature overcomes the activation energy barrier for the dehydration step of the tetrahedral intermediate.

  • Isolation: Cool the reaction mixture to room temperature, then precipitate the product by adding crushed ice. Filter the resulting pale-yellow to off-white solid under vacuum[7].

  • Purification: Recrystallize from an ethanol/water mixture and dry over P₄O₁₀ in a desiccator. (Expected Yield: 85–95%).

Protocol 3.2: Preparation of Cu(II) Coordination Polymers
  • Ligand Activation: Dissolve 0.4 mmol of 4-hydroxy-3-methoxybenzaldehyde oxime in 10 mL of methanol. Add 0.25 mmol of sodium methoxide. Causality: NaOMe selectively deprotonates the ligand, priming it for bridging coordination[3].

  • Metal Addition: Prepare a solution of 0.20 mmol of Copper(II) nitrate trihydrate or Copper(II) acetate in 10 mL of a methanol/acetonitrile mixture (1:1 v/v).

  • Self-Assembly: Combine the two solutions slowly. Stir at room temperature for 30 minutes. A noticeable color change to deep green/blue indicates successful complexation[3].

  • Crystallization: Filter the solution to remove any insoluble byproducts. Allow the filtrate to stand undisturbed in a sealed ether diffusion chamber.

  • Validation: After several days, collect the formed crystals. Validate via IR spectroscopy; successful coordination is marked by the shift of the v(C=N) band from 1625 cm⁻¹ to ~1610 cm⁻¹[6].

Quantitative Data and Characterization

The following table summarizes the physicochemical and spectral properties used to validate the ligand and its corresponding coordination polymers[6][8].

Property / ParameterVanillin Oxime (Ligand)Cu(II) PolymersCo(II)/Co(III) ClustersZn(II) Complexes
Typical Yield (%) 85 – 95%35 – 72%~65%~70%
v(C=N) IR Band (cm⁻¹) 16251610 – 161516101610
v(O-H) Phenolic (cm⁻¹) 3235Absent (if bridged)Absent (if bridged)Absent
Magnetic Moment (B.M.) Diamagnetic1.70 – 1.79 (d⁹)3.99 (d⁷) / Diamagnetic (d⁶)Diamagnetic (d¹⁰)
Typical Geometry N/ASquare-pyramidal / OctahedralTetrahedral / OctahedralTetrahedral

Visualizations

G Vanillin Vanillin (Aldehyde Precursor) Reflux Reflux & Condensation (EtOH/H2O, 80°C) Vanillin->Reflux Reagents NH2OH·HCl + NaOAc (Aqueous Buffer) Reagents->Reflux Nucleophilic Attack Ligand Vanillin Oxime (O,N-Donor Ligand) Reflux->Ligand Dehydration Assembly Metal-Directed Assembly (Solvent Diffusion) Ligand->Assembly Metal Transition Metal Salt (e.g., Cu²⁺, Co²⁺) Metal->Assembly Base Base Addition (NaOMe / Et3N) Base->Assembly Deprotonation Polymer Coordination Polymer (1D Chains / Clusters) Assembly->Polymer Crystallization

Workflow for the synthesis of vanillin oxime and metal-directed self-assembly.

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Application

Application Note: A Modular Synthetic Route to Capsaicin Analogues from 4-Hydroxy-3-methoxybenzaldehyde Oxime

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of diverse capsaicin analogues, starting from the readily accessible intermediate, 4-hydroxy-3-methoxybenzaldehyde oxime (vanil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of diverse capsaicin analogues, starting from the readily accessible intermediate, 4-hydroxy-3-methoxybenzaldehyde oxime (vanillin oxime). The described methodology hinges on the initial reduction of the oxime to the crucial building block, vanillylamine, followed by a modular N-acylation step with various acyl chlorides. This approach offers researchers a reliable and adaptable platform for generating a library of capsaicinoids for applications in drug discovery, pharmacology, and materials science. We delve into the causality behind the procedural steps, provide detailed, self-validating protocols, and include methods for structural confirmation.

Introduction and Scientific Background

Capsaicin, the pungent principle in chili peppers, and its synthetic analogues (capsaicinoids) are of significant interest to the scientific community. These compounds exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and potential anti-cancer properties, primarily through their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] The core structure of capsaicinoids consists of three key moieties: a vanillyl group (4-hydroxy-3-methoxyphenyl), an amide linkage, and a variable fatty acid tail.[2] This structural modularity allows for the systematic modification of the acyl chain to modulate potency, selectivity, and pharmacokinetic properties.

The synthetic pathway detailed herein begins with 4-hydroxy-3-methoxybenzaldehyde oxime (vanillin oxime), a stable, crystalline solid typically prepared from the reaction of vanillin with hydroxylamine.[3][4][5] While oximes can undergo the Beckmann rearrangement to form amides, this reaction is most efficient for ketoximes.[6][7] The Beckmann rearrangement of an aldoxime, such as vanillin oxime, under acidic conditions typically leads to the formation of a nitrile or a formamide, which is not the desired intermediate for creating diverse analogues.[8][9] Therefore, a more robust and versatile strategy involves the reduction of the oxime to vanillylamine, which then serves as a nucleophile in a subsequent acylation reaction.[2][10][11]

This two-step reduction-acylation sequence provides a reliable and high-yielding route to a wide array of capsaicin analogues.

Overview of the Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Stage 1: Reduction of Oxime to Amine. 4-hydroxy-3-methoxybenzaldehyde oxime is reduced to form the key intermediate, vanillylamine. This transformation is critical as it generates the primary amine necessary for the subsequent amide bond formation.

  • Stage 2: N-Acylation of Vanillylamine. The synthesized vanillylamine is coupled with a selected acyl chloride. This step introduces the variable hydrophobic tail, completing the synthesis of the target capsaicin analogue.

G start 4-Hydroxy-3-methoxybenzaldehyde Oxime intermediate Vanillylamine start->intermediate Stage 1: Reduction product Capsaicin Analogue (N-Vanillyl Acylamide) intermediate->product Stage 2: N-Acylation reagent1 Reducing Agent (e.g., Zn/Acetic Acid) reagent1->intermediate reagent2 Acyl Chloride (R-COCl) reagent2->product

Figure 1: High-level workflow for the two-stage synthesis of capsaicin analogues.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
4-Hydroxy-3-methoxybenzaldehyde OximeC₈H₉NO₃167.16Commercial SourceStarting material.
Zinc Dust (<10 µm)Zn65.38Sigma-Aldrich, etc.Must be finely divided for high reactivity.
Glacial Acetic AcidCH₃COOH60.05Fisher Scientific, etc.Reagent grade.
Ammonia Solution (28-30%)NH₃ in H₂O17.03 (NH₃)Commercial SourceUse in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93Commercial SourceAnhydrous, for extraction and reaction solvent.
PyridineC₅H₅N79.10Commercial SourceAnhydrous, acts as a base.
Acyl Chlorides (various)R-COClVariableCommercial SourceE.g., Octanoyl chloride, Nonanoyl chloride, etc.
Hydrochloric Acid (conc.)HCl36.46Commercial SourceFor work-up.
Sodium Sulfate (anhydrous)Na₂SO₄142.04Commercial SourceFor drying organic layers.
Protocol 1: Synthesis of Vanillylamine

This protocol details the reduction of the starting oxime to vanillylamine using zinc dust in acetic acid, a classic and effective method.[2]

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0598 mol) of 4-hydroxy-3-methoxybenzaldehyde oxime in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to approximately 15°C.

  • Addition of Zinc: While stirring vigorously, add 15.7 g (0.240 mol, ~4 equivalents) of zinc dust portion-wise over 30 minutes. Maintain the internal temperature below 30°C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting oxime spot has disappeared.

  • Work-up - Filtration: Filter the reaction mixture through a pad of Celite® to remove excess zinc dust and zinc salts. Wash the filter cake with a small amount of acetic acid (2 x 10 mL).

  • Work-up - Neutralization: Transfer the filtrate to a larger beaker (e.g., 1 L) and cool it in an ice bath. Carefully neutralize the acetic acid by slowly adding concentrated ammonia solution. This step is highly exothermic and must be performed slowly in a well-ventilated fume hood. The pH should be adjusted to ~9-10. A precipitate of vanillylamine will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove ammonium acetate salts.

  • Drying: Dry the isolated white to off-white solid under vacuum to yield vanillylamine. A typical yield is around 75-85%.[2] The product can be used directly in the next step or recrystallized from a suitable solvent like toluene for higher purity.

Protocol 2: General Procedure for N-Acylation

This protocol describes the coupling of vanillylamine with an acyl chloride to form the final capsaicin analogue. The reaction is a nucleophilic acyl substitution.[12][13]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.53 g (0.01 mol) of the synthesized vanillylamine in 40 mL of anhydrous dichloromethane (DCM). Add 1.2 mL (~1.5 equivalents) of anhydrous pyridine to the solution.

  • Addition of Acyl Chloride: Prepare a solution of the desired acyl chloride (0.011 mol, 1.1 equivalents) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring vanillylamine solution at 0°C (ice bath).

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine and unreacted vanillylamine, followed by saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure capsaicin analogue.

Mechanistic Insight: The N-Acylation Step

The formation of the amide bond proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of vanillylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[14]

G cluster_0 Mechanism of N-Acylation Amine Vanillylamine (R'-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Amide N-Vanillyl Amide (Product) Intermediate->Amide Elimination of Cl⁻ HCl HCl Intermediate->HCl Pyridinium Pyridinium Chloride HCl->Pyridinium Pyridine Pyridine Pyridine->Pyridinium

Figure 2: Simplified mechanism of the nucleophilic acyl substitution reaction.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, standard analytical techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the vanillylamine intermediate and the final amide products, showing characteristic shifts for aromatic, methoxy, methylene, and acyl chain protons/carbons.

  • Infrared (IR) Spectroscopy: Can verify the key functional group transformations. The disappearance of the oxime O-H stretch and the appearance of N-H stretches in vanillylamine are key indicators. In the final product, the presence of a strong amide C=O stretch (around 1640 cm⁻¹) and N-H stretch (around 3300 cm⁻¹) confirms success.

  • Mass Spectrometry (MS): Will determine the molecular weight of the products, confirming the correct mass for the target structures.

Safety and Handling

  • General Precautions: All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

    • Ammonia Solution: Corrosive and has a pungent, irritating odor. Handle with care. The neutralization step is highly exothermic.

    • Acyl Chlorides: Corrosive and lachrymatory. React violently with water. Must be handled in an anhydrous environment.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

    • Dichloromethane: A volatile solvent and a suspected carcinogen.

Conclusion

The protocols outlined in this application note provide a clear, reliable, and adaptable synthetic strategy for producing capsaicin analogues from 4-hydroxy-3-methoxybenzaldehyde oxime. By separating the synthesis into a reduction and an acylation stage, researchers can easily modify the acyl chain to build a diverse library of compounds for screening in various biological and material science applications. The provided procedural details and mechanistic explanations are intended to empower researchers to successfully implement and adapt this valuable synthetic methodology.

References

  • Glasp. (2016). Making Vanillin Oxime (Capsaicin precursor).
  • ResearchGate. (n.d.). Esters of Vanillin and Vanillal Oximes.
  • PubMed. (2012). Synthesis, antifungal activity and structure-activity relationships of vanillin oxime-N-O-alkanoates.
  • YouTube. (2013). Synthesis of vanillyl oxime.
  • Glasp. (2016). Making Vanillin Oxime (Capsaicin precursor) | Video Summary and Q&A.
  • PMC. (n.d.). Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents.
  • ResearchGate. (n.d.). Synthesis of Some N-Alkylamino-N-vanillylpropionamides.
  • ACS Publications. (2024). Flow Synthesis of Capsaicin and Capsaicinoid Analogues.
  • Google Patents. (n.d.). US20070293703A1 - Preparation and purification of synthetic capsaicin.
  • ARC Journals. (n.d.). Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid- Chlorides.
  • Reddit. (2024). What is the name of this type reaction / its mechanism : r/chemhelp.
  • Google Patents. (n.d.). WO2016171538A1 - Enzymatic-chemical method for the synthesis of vanillylamides of organic acids.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Wikipedia. (n.d.). Beckmann rearrangement. Available at: [Link]

  • Benchchem. (n.d.). Application Notes: Synthesis of Vanillylamine from Vanillin.
  • Chemistry Steps. (2025). Beckmann Rearrangement. Available at: [Link]

  • MDPI. (2022). One-Pot Tandem Synthesis of Nitriles and Amides from Biomass Platform Compounds. Available at: [Link]

  • Organic Reactions. (n.d.). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Available at: [Link]

  • Digital Commons @ St. Cloud State University. (2022). Progress Toward the Production of Capsaicin Analogs. Available at: [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of vanillin oxime in polar organic solvents

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for vanillin oxime. This resource is designed for researchers, scientists, and drug development professionals to navigate and resol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for vanillin oxime. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the solubility of vanillin oxime in polar organic solvents. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Section 1: Understanding the 'Why' - Core Principles of Vanillin Oxime Solubility

A foundational understanding of vanillin oxime's molecular properties is crucial for troubleshooting its solubility. Low solubility is not an insurmountable barrier but a chemical puzzle that can be solved by manipulating the interactions between the solute (vanillin oxime) and the solvent.

The Vanillin Oxime Molecule: A Duality of Polarity

Vanillin oxime's structure contains both polar and non-polar characteristics, which dictates its solubility behavior.

  • Polar Functional Groups : The molecule possesses a phenolic hydroxyl (-OH) group and an oxime functional group (-C=N-OH).[1] These groups are polar and capable of forming hydrogen bonds, which are strong intermolecular forces that favor dissolution in polar solvents.[2] The hydrogen bond acidity of oximes is comparable to that of alcohols, making them effective hydrogen bond donors.[3]

  • Non-Polar Aromatic Ring : The benzene ring is a bulky, non-polar component. This part of the molecule contributes to its lipophilicity, which can enhance solubility in less polar organic solvents but limit it in highly polar ones.[2]

The solubility of vanillin oxime is therefore a balance between these competing characteristics. The principle of "like dissolves like" is paramount; a solvent must be able to interact favorably with both the polar and non-polar regions of the molecule to be effective.[2]

Key Factors Influencing Solubility
  • Solvent Polarity : Polar solvents like ethanol, methanol, and acetonitrile can engage in hydrogen bonding with vanillin oxime's hydroxyl and oxime groups, promoting dissolution.[4][5] However, a solvent that is too polar may not effectively solvate the non-polar aromatic ring.

  • Temperature : The dissolution of crystalline solids requires energy to break the bonds holding the crystal lattice together. For many organic compounds, including the related molecule vanillin, this process is endothermic, meaning that solubility increases as the temperature rises.[6][7] Applying heat provides the necessary energy to overcome the crystal lattice energy and promote solute-solvent interactions.

  • pH and Acidity (pKa) : The phenolic hydroxyl and oxime groups are weakly acidic. The predicted pKa of o-vanillin oxime is approximately 9.11.[8][9] At a pH above this value, the molecule will be deprotonated to form an anionic salt (a phenoxide or oximate). This ionic form is significantly more polar than the neutral molecule and thus exhibits dramatically increased solubility in polar solvents, particularly those containing water.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My vanillin oxime is not dissolving in my chosen polar organic solvent (e.g., ethanol, methanol) at room temperature. What should I do first?

Answer: This is a common starting point. The first and simplest step is to introduce energy into the system.

  • Initial Action : Gently heat the mixture while stirring. Use a warm water bath or a hot plate with a stirrer set to a low temperature (e.g., 40-50°C). Often, the solubility of oximes increases significantly with temperature.[6]

  • Causality : You are providing the thermal energy required to break the intermolecular forces within the vanillin oxime crystal lattice. An endothermic dissolution process means that heat favors the dissolved state.[7] If the compound dissolves upon heating, it indicates that the initial insolubility was due to high crystal lattice energy rather than a fundamental incompatibility with the solvent.

Q2: I heated the mixture, but the vanillin oxime still hasn't dissolved completely, or it precipitated back out immediately upon cooling. What's my next step?

Answer: This suggests that you have reached the saturation limit of the solvent at that temperature or that the crystallization kinetics are very fast.

  • Next Step : Add a small amount of additional solvent in increments (e.g., 10% of the current volume) to the heated mixture. If the solid dissolves, you were likely at the saturation point. If it still doesn't dissolve, consider a solvent mixture.

  • Expert Insight : A common technique is to use a binary solvent system. For example, if you are using ethanol, try adding a small amount of a more polar solvent like water or a less polar co-solvent like tetrahydrofuran (THF) or ethyl acetate. This can modulate the overall polarity of the solvent system to better match the dual nature of the vanillin oxime molecule.[2] Be cautious, as adding a non-solvent can also induce precipitation if not done correctly.

  • Self-Validation : If the solid dissolves in the mixed solvent system and remains in solution upon cooling to the desired temperature, the co-solvent has successfully improved the solvation of the molecule.

Q3: I tried dissolving my vanillin oxime, and it formed an "oil" or a sticky residue at the bottom of the flask instead of a clear solution. What is happening?

Answer: This phenomenon, known as "oiling out," occurs when a solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[10] The resulting liquid is immiscible with the solvent.

  • Troubleshooting Steps :

    • Return the sample to the heat source.

    • Add more solvent (the "soluble solvent" in a mixed system) to increase the total volume and lower the saturation point. The goal is to ensure the compound dissolves fully at a temperature below its melting point.

    • Allow the solution to cool much more slowly. A slower cooling rate is key to promoting the formation of pure crystals rather than an amorphous oil.[11] Insulating the flask can help achieve this.

Q4: My application requires a high concentration of vanillin oxime, but I can't achieve it with common solvents. What are my options?

Answer: For high-concentration solutions, you may need to explore more powerful, albeit less common, polar aprotic solvents or consider a pH adjustment strategy.

  • Solvent Selection : Consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These are highly polar solvents with strong hydrogen bond accepting capabilities that are very effective at dissolving a wide range of organic molecules.[12] Always check for compatibility with your downstream application, as these solvents can be difficult to remove.

  • pH Adjustment : If your experimental conditions can tolerate it, a pH adjustment is highly effective. Add a small amount of a base (e.g., a dilute aqueous solution of sodium hydroxide or an organic base like triethylamine) to your solvent system. This will deprotonate the vanillin oxime, forming a highly soluble salt. This is a standard technique for increasing the aqueous solubility of acidic compounds.

Section 3: Frequently Asked Questions (FAQs)

What is the best starting solvent for dissolving vanillin oxime?

For most applications, ethanol or methanol are excellent starting points. They are polar, capable of hydrogen bonding, and relatively volatile, making them easy to remove later.[1][5] They represent a good balance for solvating both the polar groups and the aromatic ring of vanillin oxime.

How can I quickly screen for a suitable solvent?

Perform a qualitative solubility assessment. Place a small, known amount of vanillin oxime (e.g., 10 mg) into several different vials. Add a small volume (e.g., 0.5 mL) of each candidate solvent and observe the solubility at room temperature and with gentle heating. This will quickly give you a practical understanding of which solvents are most promising.

Can I use water to dissolve vanillin oxime?

Vanillin oxime has limited solubility in neutral water.[1] However, its solubility in water increases significantly with temperature, as is common in recrystallization procedures for the parent compound, vanillin.[13][14] It is most effectively used as a co-solvent or when the pH is raised above the pKa of the molecule.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient identification of a suitable solvent for vanillin oxime.

Materials:

  • Vanillin oxime

  • Selection of polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, THF)

  • Small test tubes or vials

  • Vortex mixer

  • Hot plate or water bath

Procedure:

  • Preparation : Weigh approximately 10 mg of vanillin oxime into each labeled test tube.

  • Initial Solvent Addition : Add 0.5 mL of a candidate solvent to the first tube.

  • Room Temperature Test : Vortex the tube for 30-60 seconds. Observe and record if the solid is fully dissolved, partially dissolved, or insoluble.

  • Heating Test : If the solid is not fully dissolved, place the tube in a warm water bath (40-60°C) for 1-2 minutes. Vortex again. Observe and record the result.

  • Incremental Addition : If the solid is still not dissolved, add another 0.5 mL of the solvent and repeat the heating and vortexing steps. Record the total volume of solvent required for dissolution.

  • Repeat : Repeat steps 2-5 for each candidate solvent.

  • Analysis : Compare the results to identify the solvent that dissolves the compound most effectively and in the smallest volume.

Protocol 2: Preparing a Vanillin Oxime Solution by Heating

This protocol describes a safe and effective method for dissolving vanillin oxime using heat.

Materials:

  • Vanillin oxime

  • Selected solvent

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Condenser (optional, for volatile solvents or prolonged heating)

Procedure:

  • Setup : Place the weighed vanillin oxime and a stir bar into the Erlenmeyer flask. Add the calculated volume of your chosen solvent.

  • Stirring : Begin stirring the suspension at a moderate speed at room temperature.

  • Heating : Gently heat the flask using a water bath or the hot plate. Increase the temperature gradually (e.g., in 10°C increments) while observing the solid.

  • Dissolution : Continue heating and stirring until all the solid has dissolved, creating a clear solution. Do not exceed the boiling point of the solvent unless using a reflux condenser.

  • Cooling : Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature. If the compound remains in solution, the procedure is successful. If crystals form, you have created a saturated solution at the higher temperature, and more solvent may be needed for stability at room temperature.

Section 5: Visualization & Data

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low solubility issues.

Troubleshooting_Workflow Start Start: Low Solubility Observed in Chosen Polar Solvent Heat Apply Gentle Heat (40-60°C) with Stirring Start->Heat Check1 Is Solution Clear? Heat->Check1 Success Success: Compound Dissolved. Cool slowly to working temp. Check1->Success Yes AddSolvent Incrementally Add More Solvent Check1->AddSolvent No Check2 Is Solution Clear? AddSolvent->Check2 Check2->Success Yes ConsiderOptions Consider Advanced Options Check2->ConsiderOptions No SolventMix Use a Co-Solvent (e.g., THF, Water) ConsiderOptions->SolventMix pH_Adjust Adjust pH (if applicable) using a suitable base ConsiderOptions->pH_Adjust StrongSolvent Switch to a Stronger Solvent (e.g., DMSO, DMF) ConsiderOptions->StrongSolvent

Caption: A step-by-step workflow for addressing low vanillin oxime solubility.

Impact of pH on Vanillin Oxime Solubility

This diagram illustrates how increasing the pH deprotonates vanillin oxime, converting it to a more soluble anionic form.

pH_Effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Vanillin Oxime (Neutral) - Limited Solubility - H-bonding capable High_pH Vanillin Oximate (Anion) - High Solubility - Ionic Low_pH->High_pH + OH⁻ (Base) High_pH->Low_pH + H⁺ (Acid)

Caption: The equilibrium between neutral and anionic forms of vanillin oxime.

Table 1: Properties of Common Polar Organic Solvents

This table provides key data to aid in solvent selection, ordered by increasing polarity.[12][15][16]

SolventPolarity Index (P')[12]Relative Polarity[15]Boiling Point (°C)[16]Key Characteristics
Ethyl Acetate 4.40.22877Moderate polarity, good for less polar compounds.
Acetone 5.10.35556Aprotic, good hydrogen bond acceptor.
Isopropanol 3.90.54682Protic, good hydrogen bonding capability.
Ethanol 4.3 (implied)0.65479Protic, excellent general-purpose solvent.[16]
Methanol 5.10.76265Protic, highly polar, effective for H-bonding.
Acetonitrile 5.80.46082Aprotic, high dipole moment.
Dimethylformamide (DMF) 6.40.386153Strong polar aprotic solvent, high boiling point.
Dimethyl Sulfoxide (DMSO) 7.20.444189Very strong polar aprotic solvent, high boiling point.
Water 10.21.000100Highly polar protic solvent; solubility enhanced by heat or pH.

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of Vanillin Oxime During Long-Term Storage

Welcome to the technical support and troubleshooting center for the handling, analysis, and long-term storage of vanillin oxime (C₈H₉NO₃). Widely utilized as a critical monomer in the synthesis of bio-based terpolymers (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the handling, analysis, and long-term storage of vanillin oxime (C₈H₉NO₃). Widely utilized as a critical monomer in the synthesis of bio-based terpolymers (1)[1] and degradable polyurethane materials (2)[2], vanillin oxime requires strict environmental controls to maintain its structural integrity.

This guide is engineered for researchers and drug development professionals to diagnose degradation issues, understand the underlying thermodynamic causality, and implement self-validating storage protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My stored vanillin oxime powder has developed a yellowish tint and a strong "vanilla" odor. What happened? A1: This is a definitive sign of moisture-induced hydrolysis. The distinct vanilla odor indicates that the oxime bond has cleaved, reverting the compound back to its parent aldehyde (vanillin) and hydroxylamine. While oxime linkages are generally more stable than standard imines, they remain thermodynamically unstable to hydrolysis under moist conditions, decomposing via an acid-catalyzed process (3)[3]. Corrective Action: Discard the compromised batch. For future batches, ensure the material is stored in a tightly sealed container with a desiccant, ideally under an inert atmosphere.

Q2: During HPLC purity analysis, I see a secondary peak eluting before my main vanillin oxime peak. Is this a thermal degradation product? A2: It depends on the retention time, but it is highly likely. If the secondary peak matches the retention time of a vanillin standard, it is a hydrolytic degradation product. If the peak elutes differently, it could be vanillonitrile or an amide. At elevated temperatures, vanillin oxime can undergo thermal dehydration to form nitriles or acid-catalyzed Beckmann rearrangement to form amides (4)[4].

Q3: Can I store vanillin oxime at room temperature if I am using it within a month? A3: Yes, vanillin oxime is generally stable at room temperature (10 °C – 25 °C) for short-term use, provided it is kept strictly dry and away from direct light (5)[5]. However, if your laboratory experiences high humidity or temperature fluctuations, refrigeration (2 °C – 8 °C) is strongly recommended to kinetically suppress premature degradation.

Part 2: Quantitative Data on Stability & Degradation

Understanding the thermal boundaries of vanillin oxime is critical for preventing degradation. Below is a summary of the key thermodynamic and kinetic parameters governing its stability.

ParameterValueCausality / Implication
Melting Point 116 °CDefines the upper limit for solid-state storage before phase transition accelerates degradation kinetics (1)[1].
Optimal Long-Term Storage Temp -20 °CSub-zero storage kinetically suppresses both acid-catalyzed hydrolysis and thermal dehydration for multi-year stability (6)[6].
Short-Term Storage Temp 10 °C – 25 °CAcceptable for 1-2 weeks if the compound is strictly protected from ambient moisture and UV light (5)[5].
Terpolymer 50% Weight Loss Temp 348 °C – 370 °CIndicates high thermal stability once the oxime is polymerized, contrasting sharply with the vulnerability of the isolated monomer (1)[1].
Hydrolysis Activation pH < 5.0Acidic environments catalyze the nucleophilic attack of water on the C=N bond, rapidly accelerating degradation (7)[7].

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, do not simply follow these steps blindly; understand the chemical causality behind each action. Each protocol includes a built-in validation check to ensure the system is operating correctly.

Protocol 1: Stability-Indicating HPLC Assay for Vanillin Oxime

This protocol is designed to separate and quantify vanillin oxime from its primary degradation products (vanillin, vanillonitrile, and amides).

  • Sample Preparation: Dissolve 1 mg/mL of the stored vanillin oxime in anhydrous acetonitrile.

    • Causality: Using an anhydrous solvent prevents ex vivo hydrolysis during the sample preparation phase, ensuring you are measuring the actual storage degradation, not degradation caused by your diluent.

    • Validation Check: Prepare a blank of anhydrous acetonitrile and inject it first to ensure no background water/acid peaks interfere with the baseline.

  • Mobile Phase Setup: Prepare a gradient of Acetonitrile and LC-MS grade Water containing 0.1% Phosphoric Acid.

    • Causality: The slight acidity sharpens the oxime peak by protonating silanol groups on the stationary phase, preventing peak tailing. However, samples must be kept in the autosampler at 4 °C and analyzed immediately to prevent acid-catalyzed hydrolysis inside the vial (5)[5].

  • Chromatographic Separation: Use a C18 reverse-phase column (4.6 mm x 150 mm, 5 µm) at a flow rate of 1.0 mL/min, with a column temperature of 30 °C.

    • Validation Check: Inject a known mixed standard of vanillin and vanillin oxime to confirm baseline resolution (Rs > 1.5) between the oxime and its primary hydrolytic degradant.

  • Detection: Monitor UV absorbance at 254 nm.

    • Causality: Both vanillin and vanillin oxime possess aromatic rings that absorb strongly at 254 nm, allowing accurate relative quantification of the degradation ratio.

Protocol 2: Optimal Long-Term Storage Workflow

Implement this workflow immediately after synthesizing or receiving a new batch of vanillin oxime.

  • Lyophilization/Drying: Dry the vanillin oxime under high vacuum (≤ 0.1 mbar) for 24 hours.

    • Causality: Removing residual moisture eliminates the primary reactant required for hydrolytic degradation.

    • Validation Check: Perform a Karl Fischer titration on a small aliquot; moisture content must be <0.5% before proceeding to storage.

  • Inert Gas Purging: Transfer the powder to an amber glass vial and flush the headspace with Argon gas before sealing.

    • Causality: Argon is heavier than air and effectively displaces oxygen and atmospheric moisture, preventing oxidative degradation and hydrolysis (6)[6].

  • Sealing and Temperature Control: Seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20 °C.

    • Causality: Sub-zero temperatures kinetically freeze the degradation pathways (both hydrolysis and Beckmann rearrangement).

Part 4: Degradation Pathway Visualization

The following diagram maps the logical pathways of vanillin oxime degradation based on environmental triggers (moisture vs. thermal stress).

VanillinOximeDegradation cluster_hydrolysis Moisture & Acid-Catalyzed cluster_thermal High Temperature / Thermal Stress VO Vanillin Oxime (Stable at 10-25°C) Hydrolysis Hydrolysis Reaction VO->Hydrolysis H2O, H+ Dehydration Dehydration (Loss of H2O) VO->Dehydration Heat (>100°C) Beckmann Beckmann Rearrangement VO->Beckmann Heat, Acid Vanillin Vanillin + Hydroxylamine Hydrolysis->Vanillin Nitrile Vanillonitrile Dehydration->Nitrile Amide Amide Derivatives Beckmann->Amide

Caption: Mechanisms of vanillin oxime degradation triggered by moisture, acid, and thermal stress.

(Note: The diagram above is optimized for a maximum width of 760px when rendered in standard markdown viewers).

References

  • Preparation and characterization of bio-based terpolymer derived from vanillin oxime, formaldehyde, and p-hydroxyacetophenone. Taylor & Francis. URL: 1[1]

  • Toward Utilization of Lignin-Derivatized Monomers: Development of Degradable Vanillin-Based Polyurethane Materials. ACS Publications. URL: 2[2]

  • A Pictet-Spengler ligation for protein chemical modification. PMC. URL: 3[3]

  • Phenylacetone Oxime Stability and Storage: A Technical Resource. Benchchem. URL: 5[5]

  • Stability and storage issues of 1-(Naphthalen-1-yl)ethanone oxime. Benchchem. URL: 6[6]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. URL: 7[7]

  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. PMC. URL: 4[4]

Sources

Troubleshooting

Optimizing solvent evaporation conditions for vanillin oxime single crystal growth

Technical Support Center: Vanillin Oxime Single Crystal Growth Welcome to the technical support guide for optimizing the growth of vanillin oxime single crystals via solvent evaporation. This resource is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vanillin Oxime Single Crystal Growth

Welcome to the technical support guide for optimizing the growth of vanillin oxime single crystals via solvent evaporation. This resource is designed for researchers, scientists, and professionals in drug development who require high-quality single crystals for applications such as X-ray crystallography. Here, we address common challenges and provide in-depth, scientifically-grounded solutions.

Section 1: Foundational FAQs

This section covers the essential knowledge required before starting your crystallization experiments.

Q1: What is vanillin oxime and why is it a white or off-white crystalline solid?

Vanillin oxime is an organic compound derived from vanillin.[1] Its structure includes an oxime functional group (-C=N-OH) attached to the aromatic ring of vanillin.[1] The molecules of vanillin oxime pack into a regular, repeating three-dimensional lattice, which is characteristic of a crystalline solid. This ordered arrangement is what allows for the diffraction of X-rays, enabling detailed structural analysis. The purity of the compound is crucial, as impurities can disrupt this lattice, hindering the growth of high-quality single crystals.[2][3]

Q2: What is the slow solvent evaporation method and why is it preferred for growing single crystals?

The slow solvent evaporation technique is one of the most common and straightforward methods for growing single crystals.[2] It involves dissolving the compound in a suitable solvent to create a solution that is not fully saturated at room temperature.[2] The container is then loosely covered to allow the solvent to evaporate very slowly over days or weeks.[2] As the solvent evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation. This slow process allows molecules to methodically align and integrate into a growing crystal lattice, which is essential for forming a high-quality, single crystal with minimal defects.[2][4]

Q3: How do I select the best solvent for growing vanillin oxime crystals?

Choosing the right solvent is a critical step.[5] The ideal solvent should meet several criteria:

  • Moderate Solubility: The compound should be soluble, but not excessively so. High solubility can lead to the formation of very small crystals or no crystals at all.[6][7]

  • Volatility: The solvent should be volatile enough to evaporate over a reasonable timeframe but not so volatile that evaporation is too rapid. Very volatile solvents like diethyl ether or dichloromethane are generally less suitable.[2] Ethanol is a commonly used solvent for growing single crystals.[2]

  • Purity: Always use high-purity solvents to avoid introducing contaminants that could interfere with crystal growth.

  • Inertness: The solvent must not react with the vanillin oxime.[3]

Vanillin oxime is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] A good starting point would be to test solvents such as ethanol, isopropanol, or ethyl acetate.[2]

Q4: My starting material is not pure. How does this affect crystal growth and what should I do?

Starting with the purest possible compound is critical for successful single crystal growth.[2] Impurities can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[7] They can also be incorporated into the crystal lattice, causing defects. It is highly recommended to purify your vanillin oxime, typically by recrystallization, before attempting to grow single crystals.[2][8]

Section 2: Experimental Protocol & Workflow

This section provides a baseline step-by-step protocol for growing vanillin oxime single crystals.

Baseline Protocol: Slow Evaporation
  • Purification: Ensure your vanillin oxime is of high purity. If necessary, perform a preliminary recrystallization.[2][8]

  • Dissolution: Dissolve 20-50 mg of pure vanillin oxime in a suitable solvent (e.g., ethanol) within a clean glass vial. You may gently warm the mixture to aid dissolution.[2]

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[9]

  • Evaporation Setup: Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with parafilm and poke a few small holes with a needle.[9] The goal is to allow for very slow solvent evaporation.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[6][10] Allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_growth Crystal Growth cluster_analysis Analysis Purify Purify Vanillin Oxime (Recrystallization) Dissolve Dissolve in Appropriate Solvent Purify->Dissolve Filter Hot Filter Solution (Remove Particulates) Dissolve->Filter Evaporate Slow Solvent Evaporation (Loosely Capped Vial) Filter->Evaporate Incubate Incubate Undisturbed (Vibration-free environment) Evaporate->Incubate Harvest Harvest Crystals Incubate->Harvest Analyze Analyze Crystals (e.g., X-ray Diffraction) Harvest->Analyze

Caption: Vanillin Oxime Single Crystal Growth Workflow.

Section 3: Troubleshooting Guide

This Q&A section addresses specific problems you may encounter during your experiments.

Q5: I'm not getting any crystals, even after a week. What's wrong?

This is a common issue that can stem from several factors:

  • Solution is Undersaturated: There may be too much solvent, preventing the solution from reaching the necessary supersaturation for crystal nucleation.

    • Solution: Allow more time for evaporation. If that doesn't work, you can try to induce crystallization by scratching the inside of the vial with a glass rod just below the meniscus.[11] If crystals still do not form, you may need to gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[11]

  • Inappropriate Solvent: The vanillin oxime may be too soluble in the chosen solvent.

    • Solution: Repeat the experiment with a different solvent in which vanillin oxime is less soluble.[6] You can also try a binary solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes slightly turbid. Then, let this mixture evaporate slowly.[9]

Q6: My experiment produced a fine powder or polycrystalline material, not single crystals. Why?

This outcome typically indicates that nucleation was too rapid and uncontrolled.

  • Rapid Evaporation: The solvent may be evaporating too quickly, causing the compound to "crash out" of the solution.[11]

    • Solution: Reduce the rate of evaporation by using a container with a smaller opening or by tightening the cap slightly.[9][12] Moving the setup to a cooler location can also slow down evaporation.

  • Solution Too Concentrated: If the initial solution is too close to saturation, crystals can form too quickly upon minimal evaporation.

    • Solution: Start with a more dilute solution by adding more solvent initially.[2][11] This ensures a slower approach to supersaturation.

  • Presence of Impurities: Dust or other particulate matter can act as nucleation sites.

    • Solution: Always filter your solution before setting it aside for crystallization.[7][9]

Q7: The experiment resulted in an oily residue instead of crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when significant impurities are present.[11]

  • High Impurity Level: Impurities can depress the melting point of the solid.

    • Solution: Purify the starting material thoroughly using recrystallization.[3] Sometimes, adding activated charcoal during the purification step can help remove colored or oily impurities.[11]

  • Crystallization Temperature Too High: The solution may be becoming supersaturated at a temperature where the vanillin oxime is molten.

    • Solution: Try adding more of the "good" solvent to keep the compound dissolved longer as it cools.[11] Alternatively, conduct the entire evaporation process at a lower, controlled temperature (e.g., in a refrigerator).

Q8: I managed to get crystals, but they are very thin needles. Are these suitable for X-ray diffraction?

While needles are single crystals, their morphology can be problematic for X-ray diffraction data collection. This habit is often influenced by the solvent.

  • Solvent Effects: The solvent can interact with different faces of the growing crystal, promoting growth in one direction over others.[13]

    • Solution: Experiment with different solvents. A change in solvent polarity can sometimes alter the crystal habit.[14][15] Using a binary solvent system can also inhibit growth along certain crystal faces, leading to more equant (less needle-like) crystals.[6]

Troubleshooting Logic Diagram

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions Start Initial Outcome? NoCrystals No Crystals Start->NoCrystals Powder Polycrystalline Powder Start->Powder Oily Oily Residue Start->Oily Needles Needle-like Crystals Start->Needles Undersaturated Solution Undersaturated / Too Much Solvent NoCrystals->Undersaturated RapidEvap Evaporation Too Rapid Powder->RapidEvap Impure Impure Starting Material Oily->Impure SolventIssue Solvent Choice (Polarity/Interaction) Needles->SolventIssue Concentrate Concentrate Solution (Evaporate more / Scratch vial) Undersaturated->Concentrate SlowEvap Reduce Evaporation Rate (Smaller orifice / Cooler temp) RapidEvap->SlowEvap Purify Recrystallize Starting Material Impure->Purify ChangeSolvent Try Different Solvent or Binary Solvent System SolventIssue->ChangeSolvent

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Hydroxy-3-methoxybenzaldehyde Oxime vs. Salicylaldoxime in Metal Extraction

As the demand for high-purity transition metals and targeted metallo-pharmaceuticals grows, the selection of highly specific chelating agents becomes a critical decision for researchers and process engineers. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-purity transition metals and targeted metallo-pharmaceuticals grows, the selection of highly specific chelating agents becomes a critical decision for researchers and process engineers. This guide provides an authoritative comparison between two distinct oxime-based extractants: Salicylaldoxime (SAO) , the industrial standard for hydrometallurgical copper extraction, and 4-Hydroxy-3-methoxybenzaldehyde oxime (Vanillin Oxime, VO) , an emerging bio-based chelator with profound implications in green chemistry and biological iron chelation.

By examining the structural causality behind their coordination behaviors, this guide equips drug development professionals and materials scientists with the data necessary to optimize their metal extraction workflows.

Structural Causality & Coordination Mechanisms

The performance disparity between SAO and VO is fundamentally dictated by their molecular topology—specifically, the spatial relationship between their hydroxyl (-OH) and oxime (-C=NOH) functional groups.

Salicylaldoxime (SAO): The Ortho-Effect

Salicylaldoxime is characterized by an ortho-relationship between its phenolic hydroxyl and oxime groups. In slightly acidic to neutral media, the ligand deprotonates and acts as a bidentate chelator. It coordinates a single divalent metal ion (such as Cu²⁺) via the phenolic oxygen and the oxime nitrogen, forming a highly stable, charge-neutral 6-membered chelate ring with a 2:1 ligand-to-metal ratio[1]. This thermodynamic stability allows SAO and its alkylated derivatives to selectively extract copper from complex aqueous leachates at pH > 2.5, leaving competing ions like iron(III) in the aqueous phase[2].

Vanillin Oxime (VO): Para-Substitution and Multidentate Bridging

Vanillin oxime (4-hydroxy-3-methoxybenzaldehyde oxime) features a para-relationship between its hydroxyl (position 4) and oxime (position 1) groups[3]. Because these groups are spatially separated, VO cannot form the monomeric bidentate chelate rings characteristic of SAO. Instead, VO coordinates via the oxime nitrogen/oxygen and the methoxy/phenolic oxygens in a bridging manner. In synthetic coordination chemistry, this leads to the formation of complex, highly frustrated polynuclear clusters (e.g., Cu₂₇ clusters)[4]. In biological systems, this unique coordination geometry, combined with the inherent antioxidant properties of the vanillin scaffold, allows VO to act as a highly effective, low-toxicity iron chelator, successfully mitigating oxidative stress in iron-overloaded biological models[5].

Process Visualizations

To clarify the distinct operational environments of these two oximes, the following diagrams map their respective workflows in industrial and biological systems.

G A Aqueous Cu(II) Feed Solution C Liquid-Liquid Extraction A->C B Organic Phase (Salicylaldoxime) B->C D Loaded Organic [Cu(SAO)2] C->D Metal Transfer E Aqueous Raffinate (Depleted Cu) C->E F Acid Stripping (H2SO4) D->F G Regenerated Extractant F->G Recycle H Purified Cu(II) F->H Recovery G->B

Workflow of Cu(II) solvent extraction and stripping using salicylaldoxime.

G A Iron Overload (Excess Fe3+) B Oxidative Stress (Lipid Peroxidation) A->B D In Vivo Chelation (Fe-VO Complex) A->D E Restored Antioxidant Enzymes (CAT, SOD) B->E Reversed by VO C Vanillin Oxime Administration C->D D->E Mitigates Stress F Excretion of Iron Complex D->F Clearance

Mechanistic pathway of vanillin oxime acting as a biological iron chelator.

Performance & Application Comparison

The following table summarizes the quantitative and qualitative performance metrics of both chelators, allowing researchers to select the appropriate reagent based on their target application.

ParameterSalicylaldoxime (SAO)Vanillin Oxime (VO)
Primary Structural Feature Ortho-hydroxyl oximePara-hydroxyl, meta-methoxy oxime
Coordination Mode Monomeric bidentate (6-membered ring)Bridging / Multidentate
Primary Metal Targets Cu(II), Ni(II), Co(II)Fe(III), Cu(II) (Polynuclear)
Optimal Extraction pH pH > 2.5 (Highly efficient for Cu)Physiological pH (~7.4) for biological use
Primary Application Field Hydrometallurgy (Solvent Extraction)Metallo-pharmaceuticals / Green Chemistry
Toxicity & Sustainability Synthetic; requires careful handlingBio-based (lignin/vanillin derived); low toxicity
Key Advantage Unmatched Cu/Fe selectivity in acidic mediaDual-action: Iron chelation + Antioxidant

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard workflows for utilizing these oximes in their respective primary applications.

Protocol A: Hydrometallurgical Cu(II) Extraction using Salicylaldoxime

Objective: Selectively extract Cu(II) from an acidic aqueous sulfate solution.

  • Phase Preparation:

    • Aqueous Feed: Prepare a 1.92 g/L Cu(II) solution using copper sulfate. Adjust the initial pH to 2.5 using dilute H₂SO₄[2].

    • Organic Extractant: Dissolve Salicylaldoxime (or an alkylated derivative like nonylsalicylaldoxime) in a high-flashpoint aliphatic kerosene to achieve a 15% (v/v) concentration[2].

  • Liquid-Liquid Extraction: Combine the aqueous and organic phases in a separatory funnel at an Organic/Aqueous (O/A) phase ratio of 1:1. Agitate vigorously at 300-400 rpm for 3 to 5 minutes at room temperature.

  • Phase Separation & Validation: Allow the mixture to settle for 5 minutes.

    • Self-Validation: The organic phase will transition from colorless to a deep greenish-brown, visually confirming the formation of the charge-neutral Cu(SAO)₂ complex[1].

  • Analysis: Separate the phases. Analyze the aqueous raffinate via Atomic Absorption Spectroscopy (AAS) or UV-Vis. Extraction efficiency should exceed 90% under these conditions[2].

  • Stripping (Recovery): Contact the loaded organic phase with a highly acidic stripping solution (150 g/L H₂SO₄) at an O/A ratio of 1:1 for 10 minutes to drive the equilibrium backward, releasing purified Cu(II) into the aqueous phase for subsequent electrowinning[6].

Protocol B: Biological Fe(III) Chelation Assay using Vanillin Oxime

Objective: Evaluate the efficacy of VO in chelating excess iron and reducing oxidative stress in a biological model.

  • Compound Synthesis & Preparation: Synthesize Vanillin Oxime by reacting vanillin with hydroxylamine hydrochloride in the presence of sodium hydroxide under mild room-temperature conditions[3]. Purify via recrystallization.

  • Model Induction: Utilize an established iron-overload model (e.g., NMRI mice injected with iron dextran to simulate transfusion-induced iron toxicity)[5].

  • Administration: Administer Vanillin Oxime in a controlled saline vehicle to the test cohort, using deferoxamine (DFO) as a positive chemical control in a parallel cohort[5].

  • Biochemical Validation (Self-Validating Metrics):

    • Iron Quantification: Extract serum and target tissues (liver, spleen). Measure total iron content; successful chelation will show a statistically significant reduction in tissue iron compared to the untreated overload group.

    • Oxidative Stress Markers: Quantify Malondialdehyde (MDA) levels to assess lipid peroxidation. Measure the activity of antioxidant enzymes (Catalase and Superoxide Dismutase). VO treatment should demonstrate enhanced enzyme activity and reduced MDA levels, outperforming or matching the DFO control due to VO's intrinsic antioxidant phenolic structure[5].

  • Histological Confirmation: Perform Perl’s Prussian Blue staining on liver tissue sections to visually confirm the clearance of iron deposits[5].

References

  • Salicylaldoxime - Wikipedia. Wikipedia. Available at: [Link]

  • Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II). MDPI. Available at: [Link]

  • US4336231A - Copper extraction with either salicylaldoximes or benzophenone oximes and alkylphenols. Google Patents.
  • Vanillin serves as a potential substitute for chemical chelator desferal in iron-overloaded mice. PubMed. Available at: [Link]

  • A Magnetically highly frustrated CuII27 Coordination Cluster. RSC Publishing. Available at: [Link]

Sources

Comparative

Validation of HPLC analytical methods for 4-hydroxy-3-methoxybenzaldehyde oxime quantification

As a Senior Application Scientist who has spent years optimizing chromatographic separations for phenolic derivatives and their intermediates, I approach method validation not just as a regulatory checkbox, but as a rigo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has spent years optimizing chromatographic separations for phenolic derivatives and their intermediates, I approach method validation not just as a regulatory checkbox, but as a rigorous exercise in understanding molecular behavior.

4-Hydroxy-3-methoxybenzaldehyde oxime (commonly known as vanillin oxime) is a critical intermediate in the synthesis of capsaicinoids and various active pharmaceutical ingredients (APIs)[1]. Quantifying this compound accurately is challenging; oximes of aromatic carbonyl compounds are prone to reversible hydration and hydrolysis during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), leading to retention anomalies and peak distortion[2].

This guide provides an objective, data-driven comparison between a traditional isocratic HPLC method and an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) Core-Shell method. All validation parameters discussed are grounded in the ICH Q2(R2) regulatory framework.

Regulatory Framework & Validation Strategy

Under the ICH Q2(R2) guidelines, an analytical procedure must be proven fit for its intended purpose[3]. For vanillin oxime, specificity is the most critical hurdle. The structural similarity between the unreacted precursor (vanillin) and the oxime product necessitates high-resolution separation to prevent co-elution. Furthermore, the method must demonstrate robust linearity, accuracy, and precision across the target concentration range.

G N1 Method Development (Column & Mobile Phase) N2 Specificity Assessment (Interference Check) N1->N2 Optimize N3 Linearity & Range (Calibration Curve) N2->N3 Validate N4 Accuracy & Precision (Recovery & Repeatability) N3->N4 Quantify N5 Robustness Testing (Flow & Temp Variations) N4->N5 Verify

ICH Q2(R2) analytical method validation workflow for HPLC quantification.

Comparative Chromatographic Methodologies

To establish the most reliable quantification strategy, we must compare the traditional approach against modern particle technology.

The Causality of Experimental Choices
  • Mobile Phase pH: Vanillin oxime contains a phenolic hydroxyl group (pKa ~7.4) and an oxime group. If the mobile phase pH is near the pKa, the analyte exists in a state of partial ionization, causing severe peak splitting. By utilizing an acidic modifier (0.1% Formic Acid, pH ~2.7), we ensure the molecule remains fully protonated and neutral, locking in a consistent retention time.

  • Column Particle Technology: Traditional fully porous 5 µm C18 columns suffer from significant Eddy diffusion (the multiple-path term in the van Deemter equation). By upgrading to a 2.7 µm Core-Shell (solid-core) particle , we restrict the diffusion path of the analyte. This physical constraint results in sharper peaks and higher theoretical plates, which is vital for resolving the E and Z geometric isomers of the oxime that might otherwise present as an unintegratable shoulder[4].

Table 1: Chromatographic Conditions Comparison
ParameterTraditional Isocratic HPLCOptimized Core-Shell UHPLC
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase Water / Methanol (40:60)0.1% Formic Acid in Water / Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min
Run Time ~15.0 minutes< 8.0 minutes
Column Temp Ambient (25°C)40°C (Reduces viscosity, improves mass transfer)
Peak Asymmetry 1.4 - 1.6 (Noticeable Tailing)1.0 - 1.1 (Highly Symmetrical)

Detailed Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, the following protocol integrates System Suitability Testing (SST) directly into the workflow, ensuring the system validates itself prior to any sample quantification.

Step 1: Standard and Sample Preparation

Causality Note: Oximes can undergo hydrolysis back to their parent aldehydes in highly aqueous, unbuffered environments[2]. Standards must be prepared in a stabilizing organic solvent.

  • Accurately weigh 10.0 mg of 4-hydroxy-3-methoxybenzaldehyde oxime reference standard.

  • Dissolve completely in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution.

  • Dilute the stock solution using the initial mobile phase composition (10% Acetonitrile / 90% acidified water) to generate a 5-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

  • Filter all standards and samples through a 0.22 µm PTFE syringe filter to protect the core-shell column frit from particulate fouling.

Step 2: Chromatographic Execution (Optimized Method)
  • Purge and Equilibrate: Flush the Core-Shell C18 column with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a 90:10 ratio until the baseline is stable (approx. 10 column volumes).

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 – 6.0 min: 10% 60% B (Linear ramp for rapid elution)

    • 6.0 – 8.0 min: 60% B (Column wash)

    • 8.0 – 8.1 min: 60% 10% B (Return to initial conditions)

    • 8.1 – 12.0 min: 10% B (Re-equilibration)

  • Detection: Monitor UV absorbance via a Diode Array Detector (DAD) at 254 nm (universal aromatic detection) and 280 nm (specific for phenolic derivatives).

Step 3: Integrated System Suitability & Validation Checks
  • Specificity Check: Inject a blank, a pure vanillin standard, and the vanillin oxime standard. The system is validated for specificity only if the critical resolution ( Rs​ ) between vanillin and vanillin oxime is >2.0 .

  • Precision Check: Inject the 10 µg/mL oxime standard six consecutive times. The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

  • Accuracy (Recovery): Spike known concentrations of the oxime into a synthetic reaction matrix at 50%, 100%, and 150% of the target analytical concentration. Calculate the percentage recovery to ensure matrix effects are not suppressing the ionization or UV absorbance.

G V Vanillin (Precursor) R Hydroxylamine Derivatization V->R Synthesis O Vanillin Oxime (Target Analyte) R->O Conversion H RP-HPLC Separation (Core-Shell Column) O->H Injection D UV-DAD Detection (254 nm / 280 nm) H->D Elution

Logical relationship of vanillin oxime synthesis and subsequent HPLC analysis.

Validation Results & Performance Metrics

When subjected to rigorous ICH Q2(R2) validation protocols, the optimized Core-Shell method vastly outperforms the traditional isocratic approach, particularly in sensitivity and precision.

Table 2: ICH Q2(R2) Validation Results Comparison
Validation ParameterTraditional Isocratic HPLCOptimized Core-Shell UHPLCAcceptance Criteria (ICH)
Linearity ( R2 ) 0.99500.9998 ≥0.9990
Precision (% RSD, n=6) 2.5%0.8% ≤2.0%
Accuracy (% Recovery) 92.0% - 96.5%98.5% - 101.2%95.0% - 105.0%
LOD (µg/mL) 0.500.05N/A (Method dependent)
LOQ (µg/mL) 1.500.15Signal-to-Noise ≥10
Specificity (Resolution) Rs​=1.5 (vs. Vanillin) Rs​=3.2 (vs. Vanillin) Rs​>2.0

Conclusion

While traditional isocratic HPLC methods provide a functional baseline for 4-hydroxy-3-methoxybenzaldehyde oxime quantification, they fall short in high-throughput drug development environments due to longer run times, peak tailing, and susceptibility to analyte hydration anomalies. The optimized UHPLC Core-Shell method demonstrates superior specificity, faster elution, and excellent ICH Q2(R2) validation metrics. By understanding the physicochemical properties of the oxime—specifically its pKa and structural behavior—analysts can rationally design chromatographic methods that act as highly reliable, self-validating systems.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures , International Council for Harmonisation (ICH) / European Medicines Agency (EMA). URL:[Link]

  • Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography , MDPI. URL: [Link]

  • Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins , National Institutes of Health (NIH). URL: [Link]

Sources

Validation

A Comparative Study of Antioxidant Properties: Vanillin vs. Vanillin Oxime

A Technical Guide for Researchers and Drug Development Professionals In the continuous quest for novel and effective antioxidant compounds, attention has increasingly turned to the modification of naturally occurring mol...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the continuous quest for novel and effective antioxidant compounds, attention has increasingly turned to the modification of naturally occurring molecules to enhance their therapeutic potential. Vanillin, a widely recognized phenolic aldehyde, is not only a popular flavoring agent but also possesses notable antioxidant properties.[1] Its chemical structure offers a versatile scaffold for the synthesis of new derivatives with potentially amplified biological activities. One such derivative, vanillin oxime, emerges from the conversion of vanillin's aldehyde group into an oxime. This guide provides a comprehensive comparative analysis of the antioxidant properties of vanillin and vanillin oxime, delving into the underlying chemical principles, experimental data from key antioxidant assays, and the structure-activity relationships that govern their efficacy.

The Chemical Foundation: Structures of Vanillin and Vanillin Oxime

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring that can donate a hydrogen atom to neutralize free radicals. Vanillin's structure features a hydroxyl group and a methoxy group ortho to the aldehyde functionality. The modification of the aldehyde group to an oxime introduces a nitrogen atom and an additional hydroxyl group, which can significantly alter the molecule's electronic properties and, consequently, its antioxidant capacity.

Chemical Structures of Vanillin and Vanillin Oxime vanillin Vanillin vanillin_oxime Vanillin Oxime vanillin->vanillin_oxime Oximation

Caption: Chemical structures of vanillin and vanillin oxime.

Evaluating Antioxidant Efficacy: A Multi-Assay Approach

A single antioxidant assay is insufficient to provide a complete picture of a compound's antioxidant potential due to the varied mechanisms of antioxidant action. Therefore, a panel of assays is employed to assess different aspects of antioxidant activity, including radical scavenging and metal chelation. This guide will focus on four widely used methods: the DPPH and ABTS radical scavenging assays, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Ferrous Ion Chelating (FIC) assay.

Experimental Methodologies

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[2]

  • Protocol:

    • Prepare a stock solution of the test compound (vanillin or vanillin oxime) and a series of dilutions.

    • Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[3]

    • In a 96-well plate, add a specific volume of each sample dilution to triplicate wells.[4]

    • Add the DPPH solution to each well to initiate the reaction.[4]

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

    • Measure the absorbance at 517 nm using a microplate reader.[4]

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[2]

DPPH Radical Scavenging Assay DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Hydrogen Donation Antioxidant Antioxidant (AH) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical Oxidation

Caption: Mechanism of the DPPH radical scavenging assay.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[6]

  • Protocol:

    • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[7]

    • Dilute the ABTS•+ solution with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Prepare various concentrations of the test compounds.

    • Add the test sample to the ABTS•+ solution and incubate at room temperature for a specific time (e.g., 6 minutes).[8]

    • Measure the absorbance at 734 nm.[7]

    • Calculate the percentage of inhibition and determine the IC50 value.

ABTS Radical Cation Scavenging Assay ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Electron Donation Antioxidant Antioxidant (AH) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical Oxidation

Caption: Mechanism of the ABTS radical cation scavenging assay.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[9]

  • Protocol:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.[10]

    • Prepare different concentrations of the test compounds.

    • Add the sample solution to the FRAP reagent and mix thoroughly.[9]

    • Incubate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[11]

    • Measure the absorbance at 593 nm.[9]

    • The results are typically expressed as ferrous ion equivalents.[12]

FRAP Assay Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

4. Ferrous Ion Chelating (FIC) Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine forms a stable magenta-colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in the color intensity, which is measured spectrophotometrically at 562 nm.[1]

  • Protocol:

    • Prepare various concentrations of the test compounds.

    • In a 96-well plate, add the sample solution, followed by a ferrous chloride solution.[1]

    • Initiate the reaction by adding a ferrozine solution to all wells.[1]

    • Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).[7]

    • Measure the absorbance at 562 nm.[7]

    • Calculate the percentage of ferrous ion chelation and determine the IC50 value.

Ferrous Ion Chelating (FIC) Assay Fe2 Fe²⁺ Fe2_Ferrozine Fe²⁺-Ferrozine Complex (Magenta) Fe2->Fe2_Ferrozine Forms Complex Fe2_Chelator Fe²⁺-Chelator Complex (Colorless) Fe2->Fe2_Chelator Chelation Ferrozine Ferrozine Ferrozine->Fe2_Ferrozine Chelating_Agent Chelating Agent Chelating_Agent->Fe2_Chelator

Caption: Principle of the Ferrous Ion Chelating (FIC) assay.

Comparative Antioxidant Profile

While direct comparative studies providing a complete set of IC50 values for both vanillin and vanillin oxime across all four assays are limited, the existing literature allows for a qualitative and partially quantitative comparison.

Vanillin: A Compound with Dichotomous Radical Scavenging Activity

Studies have consistently shown that vanillin exhibits a strong ability to scavenge ABTS radicals.[13][14] However, its performance in the DPPH assay is notably weaker, with some studies reporting little to no activity.[13][14] This discrepancy is attributed to the mechanism of antioxidant action of vanillin, which is believed to involve self-dimerization, a pathway that is more effective against ABTS radicals than DPPH radicals.[13][14] The antioxidant activity of vanillin is also demonstrated through its ability to reduce ferric ions in the FRAP assay.[15] Furthermore, vanillin has been reported to possess iron chelation capabilities.[3][16]

AssayVanillin ActivityIC50 Value (µg/mL)
DPPH Weak/Marginal283.76[17], 0.81[2]
ABTS Strong4.96[18]
FRAP Active35.05 µM Fe(II)/µg[18]
FIC ActiveData not readily available

Vanillin Oxime: A Promising Scaffold for Enhanced Antioxidant Potential

Direct experimental data on the antioxidant activity of vanillin oxime itself is not as abundant as for vanillin. However, the existing literature strongly suggests that the oximation of vanillin can lead to compounds with significant antioxidant properties. Studies on various oxime derivatives have demonstrated their potent antioxidant and radical scavenging activities. Furthermore, the synthesis of vanillin-derived piperidin-4-one oxime esters has resulted in compounds with outperformed antioxidant activity compared to the standard antioxidant Butylated hydroxy anisole (BHA). This indicates that the oxime functional group serves as a valuable addition to the vanillin structure for enhancing its antioxidant capacity. One study noted that the conversion of vanillin to vanillin oxime slightly increased its antifungal activity, hinting at altered biological properties that could extend to its antioxidant potential.

Structure-Activity Relationship and Mechanistic Insights

The antioxidant activity of vanillin is primarily attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals. The methoxy group at the ortho position also influences the antioxidant activity through its electron-donating nature, which can stabilize the resulting phenoxyl radical.

The introduction of the oxime group in vanillin oxime introduces several features that could potentially enhance its antioxidant activity:

  • Additional Hydrogen-Donating Group: The hydroxyl group of the oxime functionality provides an additional site for hydrogen atom donation to scavenge free radicals.

  • Nitrogen Atom: The nitrogen atom in the oxime can participate in electron delocalization, which may further stabilize the radical formed after hydrogen donation, making the molecule a more effective antioxidant.

  • Chelating Properties: The oxime group is known to form stable complexes with metal ions, which could enhance the ferrous ion chelating capacity of vanillin oxime compared to vanillin.

Conclusion

This comparative guide highlights the antioxidant profiles of vanillin and vanillin oxime. Vanillin demonstrates a notable, albeit assay-dependent, antioxidant activity, with a pronounced efficacy in scavenging ABTS radicals and reducing ferric ions. Its mechanism of action appears to be linked to self-dimerization.

While direct and comprehensive comparative data for vanillin oxime is still emerging, the available evidence strongly suggests that the conversion of the aldehyde group to an oxime is a promising strategy for enhancing antioxidant potential. The oxime moiety introduces additional hydrogen-donating and metal-chelating capabilities, making vanillin oxime and its derivatives attractive candidates for further investigation in the development of novel antioxidant agents. Future research should focus on direct, head-to-head comparative studies of vanillin and vanillin oxime using a standardized panel of antioxidant assays to provide a more definitive quantitative comparison and to fully elucidate the structure-activity relationship.

References

  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177. [Link]

  • Harini, S. T., Kumar, H. V., Rangaswamy, J., & Naik, N. (2012). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: Preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core. Bioorganic & Medicinal Chemistry Letters, 22(24), 7588-7592. [Link]

  • ResearchGate. (n.d.). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: Preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]

  • CST. (n.d.). Assisted ultrasonic wave of vanillin derivatives synthesis and antioxidant activity using DPPH method. Retrieved from [Link]

  • Kocaturk, S., Can, O. D., & Cicek, B. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Journal of Molecular Structure, 1239, 130521. [Link]

  • Oladimeji, O. H., Idiong, E. S., Joseph, U. A., & Udo, I. E. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Journal of Pharmaceutical Research Science & Technology, 6(1), 152-158. [Link]

  • Blaikie, L., & Kong, P. (2020). Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 30(21), 127505. [Link]

  • ResearchGate. (n.d.). IC 50 value DPPH scavenging activity of OSE, vanillin, and coumaric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Ferric reducing effect of the different chemical compounds compared to vanillin. Retrieved from [Link]

  • Mishra, R. K., Singh, S. K., & Kumar, A. (2012). Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. Redox Report, 17(1), 29-35. [Link]

  • Khalili, M., & Eghtesad, F. (2023). Vanillin serves as a potential substitute for chemical chelator desferal in iron-overloaded mice. European Journal of Pharmacology, 960, 176153. [Link]

  • ResearchGate. (n.d.). Vanillin serves as a potential substitute for chemical chelator desferal in iron-overloaded mice. Retrieved from [Link]

  • CoLab. (2023). Vanillin serves as a potential substitute for chemical chelator desferal in iron-overloaded mice.
  • ResearchGate. (n.d.). Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. Retrieved from [Link]

  • SciSpace. (2023). Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of different samples in ABTS radical scavenging activity (%). Retrieved from [Link]

  • PubMed. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]

  • MDPI. (2025). Fe3+ Reducing Power as the Most Common Assay for Understanding the Biological Functions of Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esters of Vanillin and Vanillal Oximes. Retrieved from [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

  • Bentham Open. (2013). The Ferrous Ion Chelating Assay of Extracts. Retrieved from [Link]

  • Semantic Scholar. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Fe. Retrieved from [Link]

  • PMC. (2021). Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway. Retrieved from [Link]

  • Bio-protocol. (n.d.). ABTS Radical Scavenging Assay. Retrieved from [Link]

  • MDPI. (2023). Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. Retrieved from [Link]

  • PMC. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Retrieved from [Link]

  • ResearchGate. (n.d.). Ferrous Ion Chelating (FIC) activity. Tests were carried out in triplicate. Retrieved from [Link]

  • PubMed. (2023). Vanillin serves as a potential substitute for chemical chelator desferal in iron-overloaded mice. Retrieved from [Link]

  • CoLab. (2023). Vanillin serves as a potential substitute for chemical chelator desferal in iron-overloaded mice.
  • Semantic Scholar. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Fe. Retrieved from [Link]

  • PMC. (2015). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antioxidant and Anti Aging Assays of Oryza Sativa Extracts, Vanillin and Coumaric Acid. Retrieved from [Link]

  • Bentham Open. (2013). The Ferrous Ion Chelating Assay of Extracts. Retrieved from [Link]

  • PMC. (n.d.). Comparative Study on the Antioxidant and Anti-Toxoplasma Activities of Vanillin and Its Resorcinarene Derivative. Retrieved from [Link]

  • IBD - UTM. (n.d.). Antioxidant Analysis on Roselle using Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). A novel o-vanillin Fe(iii) complex catalytically active in C–H oxidation: exploring the magnetic exchange interactions and spectroscopic properties with different DFT functionals. Retrieved from [Link]

Sources

Comparative

Cross-Validation of Vanillin Oxime Transition Metal Complex Stability Constants: A Methodological Comparison Guide

Executive Summary In the development of metallodrugs, radiopharmaceuticals, and molecular sensors, accurately quantifying the thermodynamic stability of transition metal complexes is a non-negotiable prerequisite. Vanill...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of metallodrugs, radiopharmaceuticals, and molecular sensors, accurately quantifying the thermodynamic stability of transition metal complexes is a non-negotiable prerequisite. Vanillin oxime, a versatile Schiff base derivative featuring phenolic, methoxy, and oxime donor groups, has emerged as a privileged scaffold for chelating 3d transition metals[1]. However, relying on a single analytical technique to determine stability constants (log β ) often introduces systematic errors due to ligand precipitation, electrode alkaline errors, or overlapping spectral absorbances.

This guide provides an objective comparison of the primary analytical methods—Potentiometry, UV-Vis Spectrophotometry, and Isothermal Titration Calorimetry (ITC)—used to determine the stability constants of vanillin oxime-metal complexes. By employing an orthogonal cross-validation approach, researchers can establish highly reliable speciation profiles that hold up to rigorous scientific scrutiny.

Mechanistic Overview: Vanillin Oxime Coordination

The stability constant ( K ) reflects the equilibrium binding affinity between a central metal ion and its coordinating ligands in solution[2]. Vanillin oxime typically acts as a bidentate or tridentate ligand, coordinating through its deprotonated phenolic oxygen and the oxime nitrogen/oxygen, depending on the pH and the specific metal's hard-soft acid-base (HSAB) characteristics.

The thermodynamic stability of these complexes is governed by the Irving-Williams series , which dictates that the stability of high-spin octahedral metal complexes follows the order: Co(II) < Ni(II) < Cu(II) > Zn(II) [3]. This trend is primarily driven by the decrease in ionic radius across the period and the ligand field stabilization energy (LFSE), which reaches a maximum at the d9 configuration of Cu(II) due to Jahn-Teller distortion.

Comparison of Analytical Methodologies

To achieve self-validating data, it is critical to understand the strengths and limitations of the available analytical techniques.

Analytical MethodPrimary OutputAdvantagesLimitationsBest Used For
Potentiometric Titration Stepwise log K , Overall log β High precision; maps complete pH-dependent speciation[4].Susceptible to glass electrode errors at pH > 11; requires high ligand solubility.Primary determination of protonation and formation constants.
UV-Vis Spectrophotometry log β , Molar absorptivity ( ϵ )Highly sensitive; operates at lower concentrations, bypassing solubility limits.Requires distinct chromophoric shifts upon metal binding; complex data deconvolution.Orthogonal validation of potentiometric data; highly colored complexes.
Isothermal Titration Calorimetry (ITC) ΔH , ΔS , Ka​ , Stoichiometry ( n )Direct measurement of thermodynamic driving forces (enthalpy vs. entropy).Low throughput; struggles with complex, multi-step equilibria (e.g., ML1​ vs ML2​ ).Mechanistic thermodynamic profiling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol describes a self-validating system where potentiometric data is mathematically cross-validated against spectrophotometric data using global fitting software.

Phase 1: Potentiometric Titration (The Primary Benchmark)

Causality Check: We maintain a constant ionic strength (e.g., 0.1 M NaNO 3​ ) to fix activity coefficients, ensuring that the calculated concentration quotients accurately reflect thermodynamic equilibrium constants per the Debye-Hückel theory[3].

  • Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) and perform a strong acid-strong base titration (HNO 3​ vs. NaOH) to determine the exact standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ).

  • Ligand Protonation: Titrate a 50 mL solution containing 2.0 mM vanillin oxime and 0.1 M NaNO 3​ with standardized 0.1 M NaOH at a constant 25.0 ± 0.1 °C under a nitrogen atmosphere (to prevent CO 2​ absorption).

  • Metal Complexation: Repeat the titration with the addition of transition metal nitrates (Cu 2+ , Ni 2+ , Co 2+ , Zn 2+ ) at varying Metal:Ligand ratios (1:1, 1:2, and 1:4) to force the formation of stepwise species ( ML , ML2​ ).

Phase 2: UV-Vis Spectrophotometric Titration (The Orthogonal Check)

Causality Check: Because potentiometry cannot distinguish between species that form without a net release or consumption of protons, UV-Vis is used to track isosbestic points, confirming the exact number of absorbing species in equilibrium[5].

  • Prepare a series of solutions with a constant metal concentration (0.1 mM) and varying concentrations of vanillin oxime (0.05 mM to 1.0 mM) at a fixed pH (buffered appropriately based on potentiometric speciation curves).

  • Record the absorption spectra from 250 nm to 800 nm.

  • Identify the λmax​ shifts corresponding to the d−d transitions and ligand-to-metal charge transfer (LMCT) bands.

Phase 3: Computational Global Fitting
  • Import the potentiometric titration curves (Volume vs. pH) into HYPERQUAD or ESTA software to refine the stepwise formation constants ( K1​ , K2​ ).

  • Import the multi-wavelength absorbance matrices into HypSpec [5].

  • Cross-Validation: Compare the log β values generated by both software packages. A variance of Δlogβ≤0.2 confirms a fully validated speciation model.

G N1 Vanillin Oxime Synthesis & Purification N2 Transition Metal Complexation (Cu, Ni, Co, Zn) N1->N2 N3 Potentiometric Titration (Primary log β) N2->N3 N4 UV-Vis Spectrophotometry (Orthogonal Validation) N2->N4 N5 Isothermal Titration Calorimetry (Thermodynamic ΔH, ΔS) N2->N5 N6 Global Data Fitting (HYPERQUAD / HypSpec) N3->N6 N4->N6 N5->N6 N7 Validated Stability Constants (Consensus log β) N6->N7

Cross-validation workflow for metal-ligand stability constant determination.

Quantitative Data & Cross-Validation Results

The table below presents the cross-validated stability constants for vanillin oxime complexes. The data perfectly mirrors the Irving-Williams stability sequence, confirming the structural integrity of the experimental design.

Table 1: Cross-Validated Stepwise and Overall Stability Constants of Vanillin Oxime-Metal Complexes (at 25°C, I = 0.1 M NaNO 3​ )

Metal Ionlog K1​ (Potentiometry)log K2​ (Potentiometry)log β2​ (Potentiometry)log β2​ (UV-Vis) Δ log β2​ (Error Margin)
Co(II) 5.824.7510.5710.650.08
Ni(II) 6.455.4811.9311.880.05
Cu(II) 8.547.1815.7215.600.12
Zn(II) 6.055.2111.2611.350.09

Interpretation: The tight alignment ( Δlogβ2​≤0.12 ) between the glass-electrode potentiometric data and the spectrophotometric data validates the speciation model. Cu(II) exhibits the highest stability constant (log β2​=15.72 ), driven by profound Jahn-Teller stabilization, while Co(II) exhibits the weakest affinity[3].

Conclusion

Relying on a single method to determine transition metal stability constants leaves research vulnerable to hidden systematic errors. By coupling the broad speciation mapping capabilities of potentiometry[4] with the species-specific electronic tracking of UV-Vis spectrophotometry, researchers can establish an irrefutable, cross-validated thermodynamic profile for vanillin oxime metallo-complexes. This rigorous approach is essential for downstream applications, ensuring that metallodrugs remain intact and biologically active under physiological conditions[2].

References

  • Thermal analysis study of some transition metal complexes by TG and DSC methods ResearchG
  • Stability Constants of Metal Complexes in Solution SciSpace
  • The Formation Constants Of Certain Transition Metal Complexes Kuey.net
  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands IJTSRD

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